molecular formula C8H8BrNO3 B1281371 2-(Bromomethyl)-4-methoxy-1-nitrobenzene CAS No. 67567-46-8

2-(Bromomethyl)-4-methoxy-1-nitrobenzene

Cat. No.: B1281371
CAS No.: 67567-46-8
M. Wt: 246.06 g/mol
InChI Key: BXVAGOCCUQNTFR-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-methoxy-1-nitrobenzene (CAS 67567-46-8) is a high-purity, multifunctional aromatic compound that serves as a critical synthetic intermediate in advanced organic and medicinal chemistry research . Its molecular structure, defined by the formula C8H8BrNO3 and a molecular weight of 246.06 g/mol, features three distinct reactive sites—a bromomethyl group, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group—that allow for sequential and selective transformations to construct complex molecular architectures . The strategic positioning of these functional groups makes this compound exceptionally valuable for nucleophilic aromatic substitution reactions, facilitated by the nitro group's activation of the aromatic ring, and for further functionalization via the reactive benzyl bromide moiety . Researchers primarily utilize this compound as a key precursor in the synthesis of various heterocycles, pharmaceuticals, and agrochemicals. It is supplied as a powder and should be stored at room temperature, in some cases under an inert atmosphere . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2-(bromomethyl)-4-methoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-2-3-8(10(11)12)6(4-7)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVAGOCCUQNTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497558
Record name 2-(Bromomethyl)-4-methoxy-1-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67567-46-8
Record name 2-(Bromomethyl)-4-methoxy-1-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-4-methoxy-1-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Technical Profile: 2-(Bromomethyl)-4-methoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene (CAS 67567-46-8), a critical reagent in photopharmacology and organic synthesis.

Advanced Reagent for Photocleavable Caging & Organic Synthesis[1]

Executive Summary

This compound (CAS 67567-46-8 ), widely recognized in literature as 5-Methoxy-2-nitrobenzyl bromide (MNBB) , is a specialized alkylating agent used primarily to introduce the 5-methoxy-2-nitrobenzyl protecting group. This moiety is a pharmacologically significant "photocage," allowing for the spatial and temporal control of bioactive molecules (e.g., neurotransmitters, nucleotides, peptides) via UV irradiation (350–365 nm).

Unlike the unsubstituted o-nitrobenzyl group, the addition of the methoxy substituent at the para position relative to the nitro group (position 4 on the ring) shifts the absorption maximum, enhancing the quantum yield of photolysis and allowing for more efficient uncaging under physiological conditions.

Physicochemical Characterization

The following data aggregates experimental values and predictive models suitable for laboratory handling.

PropertyValueNotes
CAS Number 67567-46-8 Distinct from isomer 3913-23-3 (Koshland II)
IUPAC Name 1-(Bromomethyl)-4-methoxy-2-nitrobenzeneOften cited as 5-Methoxy-2-nitrobenzyl bromide
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Yellow to light brown crystalline solidDarkens upon light exposure
Melting Point 60 – 63 °CSharp melting range indicates high purity
Solubility DCM, DMSO, Acetone, Ethyl AcetateInsoluble in water; hydrolyzes slowly
Stability Light Sensitive, Moisture SensitiveStore at -20°C under inert atmosphere
Reactivity Strong Electrophile / LachrymatorReacts rapidly with amines, thiols, carboxylates

Synthetic Methodology

The synthesis of this compound relies on the radical halogenation of its toluene precursor. This protocol is designed for high regioselectivity, minimizing the formation of the gem-dibromide byproduct.

Precursor: 4-Methoxy-2-methyl-1-nitrobenzene (5-Methoxy-2-nitrotoluene)
Reaction Type: Wohl-Ziegler Bromination (Radical Substitution)
Step-by-Step Protocol

Materials:

  • Substrate: 5-Methoxy-2-nitrotoluene (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Initiator: Benzoyl Peroxide (BPO) (0.05 eq) or AIBN

  • Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) [Greener Alternative]

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 5-Methoxy-2-nitrotoluene in anhydrous solvent (0.2 M concentration).

  • Addition: Add NBS (1.05 eq) and the radical initiator (BPO, 0.05 eq) to the solution.

  • Initiation: Heat the mixture to reflux (approx. 80°C for CCl₄). Ensure vigorous stirring.

    • Critical Control: The reaction is exothermic once initiated. Monitor the color change from the orange bromine tint to a pale yellow succinimide suspension.

  • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The benzylic bromide product is less polar than the starting material.

  • Work-up:

    • Cool the reaction mixture to 0°C to precipitate succinimide.

    • Filter off the succinimide solid.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude yellow solid from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H NMR. Look for the disappearance of the aryl-methyl singlet (~2.6 ppm) and the appearance of the benzylic methylene singlet (~4.5–4.8 ppm).

Synthesis Workflow Diagram

Synthesis Precursor 5-Methoxy-2-nitrotoluene (Precursor) Reagents NBS (1.05 eq) Benzoyl Peroxide Reflux Precursor->Reagents Dissolution Intermediate Radical Intermediate (Benzylic Radical) Reagents->Intermediate Initiation Product 2-(Bromomethyl)-4-methoxy- 1-nitrobenzene (Target) Intermediate->Product Propagation Byproduct Succinimide (Precipitate) Intermediate->Byproduct Termination

Caption: Wohl-Ziegler radical bromination pathway for the synthesis of CAS 67567-46-8.

Applications in Drug Development: "Caging" Bioactive Molecules

The primary utility of CAS 67567-46-8 is the "caging" of biological effectors. By alkylating a nucleophilic functional group (amine, carboxylate, phosphate, or phenol) on a drug molecule, the compound renders the drug biologically inert. Upon UV irradiation, the protecting group is cleaved, restoring the drug's activity.

Mechanism of Action: Photolysis

The 5-methoxy-2-nitrobenzyl group undergoes a Norrish Type II-like rearrangement upon absorbing UV light (300–365 nm). This intramolecular redox reaction generates an aci-nitro intermediate, which hydrolyzes to release the free substrate and a nitrosobenzaldehyde byproduct.

Protocol: Caging Isoproterenol (Generic Amine Alkylation)

Reference: Optimization of cardiac signaling studies (See Ref 1).

  • Dissolution: Dissolve the target amine (e.g., Isoproterenol HCl, 1.0 eq) in anhydrous DMSO or DMF.

  • Base: Add Potassium Carbonate (K₂CO₃, 2.0 eq) to neutralize the salt and scavenge HBr.

  • Alkylation: Add This compound (1.0 eq) dropwise.

  • Incubation: Stir at room temperature for 12–16 hours in the dark (wrap flask in aluminum foil).

  • Extraction: Dilute with DCM, wash with water (3x) to remove DMSO, and dry over Na₂SO₄.

  • Isolation: Purify via silica gel chromatography. The "caged" product will be significantly less polar than the free amine.

Photocaging & Uncaging Pathway

Caging Drug Active Drug (Nucleophile: -NH2, -OH, -COOH) CagedComplex CAGED Complex (Biologically Inert) Drug->CagedComplex Alkylation (K2CO3, DMSO) Reagent CAS 67567-46-8 (Electrophile) Reagent->CagedComplex UV UV Light (350-365 nm) CagedComplex->UV Irradiation ReleasedDrug Restored Active Drug (Free Nucleophile) UV->ReleasedDrug Photolysis Byproduct Nitroso-benzaldehyde Byproduct UV->Byproduct Cleavage

Caption: Logical flow of caging a bioactive molecule and subsequent photorelease.[1]

Safety & Handling Guidelines

Signal Word: DANGER

  • Lachrymator: As a benzylic bromide, this compound is a potent eye and respiratory irritant. All operations must be performed in a functioning fume hood.

  • Corrosive: Causes severe skin burns and eye damage. Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store at -20°C or lower. The compound is thermally stable but degrades upon prolonged exposure to light and moisture. Keep in an amber vial under Argon or Nitrogen.

References

  • National Institutes of Health (NIH). Regulation of cardiac nitric oxide signaling by nuclear β-adrenergic and endothelin receptors. (Methodology for caging Isoproterenol).[1][2] [Link]

  • PubChem. Compound Summary: this compound (CAS 67567-46-8). [Link][3]

  • Google Patents. Photocleavable labeled nucleotides and nucleosides and methods for their use in DNA sequencing (US8969535B2). (Application in nucleotide caging).[4]

  • American Elements. this compound Product Specifications. [Link]

Sources

2-(Bromomethyl)-4-methoxy-1-nitrobenzene chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene

Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry. The document is structured to deliver field-proven insights for researchers, scientists, and professionals in drug development. It covers the compound's core chemical and physical properties, detailed spectroscopic data, a validated synthetic protocol, an analysis of its chemical reactivity, and essential safety and handling guidelines. The narrative emphasizes the causality behind its properties and experimental choices, grounding all claims in authoritative references to ensure scientific integrity and trustworthiness.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound featuring a nitro group, a methoxy group, and a reactive bromomethyl group.[1] These functionalities make it a versatile building block for introducing a nitro- and methoxy-substituted benzyl moiety into more complex molecular architectures. Its identity and core properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 67567-46-8[1]
Molecular Formula C₈H₈BrNO₃[1][2]
Molecular Weight 246.06 g/mol [1][2][3]
Appearance Powder[1]
Storage Temperature Room Temperature or 2-8°C (Inert atmosphere)[1][4][5]
SMILES COC1=CC(=C(C=C1)[O-])CBr[1]
InChI Key BXVAGOCCUQNTFR-UHFFFAOYSA-N[1]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for verifying the structure and purity of this compound. The key spectral features are dictated by its distinct functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

    • A singlet for the methoxy group protons (-OCH₃) typically appearing around 3.9-4.0 ppm.

    • A singlet for the benzylic protons (-CH₂Br) in the region of 4.5-4.8 ppm. The deshielding is due to the adjacent bromine atom and the aromatic ring.

    • Three signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. Their specific splitting pattern (e.g., doublet, doublet of doublets) will depend on their coupling constants.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms, including the methoxy carbon, the benzylic carbon, and the six aromatic carbons, with chemical shifts influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the compound's key functional groups.[3]

  • NO₂ Group: Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

  • C-O Ether Linkage: A strong C-O stretching band will appear in the 1200-1250 cm⁻¹ region for the aryl-alkyl ether.

  • Aromatic Ring: C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region, and C-H stretching will appear just above 3000 cm⁻¹.

  • C-Br Bond: A weak to medium absorption for the C-Br stretch is typically found in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of nearly equal intensity, which is definitive for a molecule containing one bromine atom. Common fragmentation patterns would involve the loss of the bromine atom (Br•) or the entire bromomethyl group (•CH₂Br).

Synthesis and Manufacturing

The primary route for synthesizing this compound is through the selective free-radical bromination of the methyl group of the precursor, 4-methoxy-2-nitrotoluene. This method is widely used for the side-chain halogenation of activated toluenes.[6][7]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A Charge Reactor: - 4-methoxy-2-nitrotoluene - Solvent (e.g., CCl₄) - N-Bromosuccinimide (NBS) B Add Radical Initiator (e.g., AIBN or BPO) A->B C Heat to Reflux (with light source) B->C D Monitor Reaction (TLC or GC/MS) C->D E Cool Reaction Mixture D->E F Filter Succinimide Byproduct E->F G Wash Filtrate (e.g., with Na₂S₂O₃, H₂O, Brine) F->G H Dry Organic Layer (e.g., over MgSO₄) G->H I Concentrate in vacuo H->I J Purify by Recrystallization or Column Chromatography I->J K K J->K Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via free-radical bromination of 4-methoxy-2-nitrotoluene.

Materials:

  • 4-methoxy-2-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvent for recrystallization (e.g., ethanol or hexane/ethyl acetate mixture)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-nitrotoluene (1.0 eq) in carbon tetrachloride.

  • Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (approx. 0.02 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄). For initiation, the flask can be irradiated with a heat lamp.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter off the solid succinimide and wash it with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel and wash sequentially with aqueous sodium thiosulfate solution (to remove any remaining bromine), water, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a solid, can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the interplay between its three functional groups.

The Benzylic Bromide Moiety

The bromomethyl group is the primary site of reactivity. As a benzylic bromide, it is an excellent electrophile and readily participates in nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.[8] This allows for the straightforward attachment of the 4-methoxy-1-nitrobenzyl group to a wide variety of nucleophiles, including:

  • O-Nucleophiles: Alcohols and phenols to form ethers.

  • N-Nucleophiles: Amines to form substituted benzylamines.

  • S-Nucleophiles: Thiols to form thioethers.

  • C-Nucleophiles: Enolates and cyanides to form new carbon-carbon bonds.

Electronic Effects of Substituents

The reactivity of the benzylic position is significantly influenced by the electronic nature of the ring substituents.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects, the ortho-nitro group stabilizes the transition state of an Sₙ2 reaction by withdrawing electron density. This enhances the electrophilicity of the benzylic carbon, making the compound highly reactive towards nucleophiles.

  • Methoxy Group (-OCH₃): The methoxy group is electron-donating through resonance (+R) but electron-withdrawing through induction (-I). Its para position relative to the nitro group further modulates the electronic landscape of the ring.

The combination of these groups makes the molecule a specialized and predictable reagent in multi-step synthesis.

Applications in Drug Development

Nitroaromatic compounds are integral components of numerous bioactive molecules and approved drugs.[9] Intermediates like this compound serve as critical starting materials. Its utility lies in its ability to act as a scaffold, allowing for the systematic introduction of a functionalized benzyl group during the synthesis of complex target molecules. The nitro group can be subsequently reduced to an amine, providing a handle for further diversification, a common strategy in the development of pharmaceutical libraries.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[3][10]

Hazard TypeGHS Classification & Statement
Corrosivity/Irritation H314: Causes severe skin burns and eye damage.[3]
Acute Toxicity H302: Harmful if swallowed.[11] H312: Harmful in contact with skin.[11] H332: Harmful if inhaled.[11]
Other Hazards Lachrymator (substance which increases the flow of tears).[10]
Self-Validating Handling Protocol

To ensure safety, the following self-validating protocol must be followed:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[10]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Remove contaminated gloves and wash hands thoroughly after handling.[10]

    • Body Protection: Wear a flame-retardant lab coat.

  • Handling: Avoid generating dust.[12] Keep the container tightly closed when not in use.[12] Wash thoroughly after handling.[12]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[13] The compound should be stored under an inert atmosphere.[4][5] Store locked up.[10]

  • Spills & Disposal: Clean up spills immediately using appropriate absorbent material and dispose of the waste in a designated hazardous waste container.[12]

Conclusion

This compound is a highly functionalized and reactive chemical intermediate. Its value in research and development is derived from the predictable reactivity of its benzylic bromide group, which is electronically activated by the ortho-nitro substituent. This guide has provided the essential technical data, a reliable synthetic methodology, and critical safety protocols to enable its effective and safe use by scientific professionals in the pursuit of novel chemical entities.

References

  • This compound | AMERICAN ELEMENTS . American Elements. [Link]

  • Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99% . Cole-Parmer. [Link]

  • 2-(Bromomethyl)-1-methoxy-4-nitrobenzene | C8H8BrNO3 | CID 77516 . PubChem. [Link]

  • Common Name: BENZENE, 1-(CHLORO- METHYL)-4-NITRO- HAZARD SUMMARY . NJ.gov. [Link]

  • 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 . PubChem. [Link]

  • 2-Bromo-1-methoxy-4-nitrobenzene - Optional[ATR-IR] - Spectrum . SpectraBase. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core . MDPI. [Link]

  • CN107778181B - Novel synthesis process of o-nitrobenzyl bromide.
  • Major product of bromination of m-nitrotoluene . Reddit. [Link]

  • 4-Nitrotoluene to 2-bromobenzoic acid . YouTube. [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution . Chemistry Stack Exchange. [Link]

  • Side Chain Bromination of 4 – Nitro Toluene by an Electro Chemical Method . IOSR Journal. [Link]

Sources

2-(Bromomethyl)-4-methoxy-1-nitrobenzene structural formula

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Reagent for Photolabile Protection in Chemical Biology

Executive Summary

2-(Bromomethyl)-4-methoxy-1-nitrobenzene (commonly referred to as 4-Methoxy-2-nitrobenzyl bromide or MNB-Br ) is a pivotal reagent in the synthesis of photocaged compounds. It serves as the electrophilic precursor for installing the 4-methoxy-2-nitrobenzyl (MNB) protecting group onto carboxylic acids, amines, phosphates, and alcohols.

Unlike the unsubstituted o-nitrobenzyl group, which requires deep UV (<300 nm) for photolysis, the addition of the 4-methoxy substituent induces a bathochromic shift. This allows for efficient uncaging using near-UV light (350–365 nm), significantly reducing phototoxicity in biological samples. This guide details the structural properties, validated synthesis protocols, photochemical mechanisms, and handling requirements for this lachrymatory compound.

Part 1: Chemical Profile & Structural Identity[1][2]

The efficacy of MNB-Br lies in its specific substitution pattern. The nitro group at position 1 and the bromomethyl group at position 2 are ortho to each other, a strict requirement for the Norrish Type II photochemical reaction. The methoxy group at position 4 provides the electronic push required to stabilize the aci-nitro intermediate and shift the absorption maximum.

Table 1: Physicochemical Specifications

PropertyData
IUPAC Name This compound
Common Name 4-Methoxy-2-nitrobenzyl bromide (MNB-Br)
CAS Number 57559-52-1
Molecular Formula

Molecular Weight 246.06 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DCM, THF, Acetone, Acetonitrile; Insoluble in water
Reactivity Strong alkylating agent (Electrophile); Lachrymator
Storage 2–8°C, protected from light (Amber vial), under inert gas
Part 2: Synthesis Protocol (Radical Bromination)[3]

The synthesis of MNB-Br is classically achieved via the Wohl-Ziegler radical bromination of 4-methyl-3-nitroanisole (also known as 4-methoxy-2-nitrotoluene). This reaction uses N-Bromosuccinimide (NBS) as the bromine source to avoid electrophilic aromatic substitution.[1]

Reagents & Equipment
  • Precursor: 4-Methyl-3-nitroanisole (1.0 equiv).

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv). Note: Recrystallize NBS from water before use to remove free bromine.

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO).

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (
    
    
    
    ) (Green alternative).
  • Apparatus: Round-bottom flask, reflux condenser, argon/nitrogen line.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-3-nitroanisole (10 mmol) in anhydrous

    
     (50 mL).
    
  • Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) to the solution.

  • Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen (which quenches radicals).

  • Initiation & Reflux: Heat the mixture to reflux (approx. 77°C for

    
    ). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide.
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The reaction typically requires 4–12 hours. Critical: Stop the reaction immediately upon consumption of the starting material to prevent the formation of the dibromo- byproduct.

  • Workup:

    • Cool the mixture to 0°C to precipitate succinimide.

    • Filter off the succinimide solid.

    • Concentrate the filtrate under reduced pressure.[1][2][3]

  • Purification: The crude yellow oil/solid is purified via flash column chromatography (Silica gel; Gradient: 0%

    
     10% EtOAc in Hexanes).
    
    • Note: MNB-Br is unstable on silica for long periods; perform chromatography rapidly.

Synthesis Workflow Diagram

SynthesisPath Precursor 4-Methyl-3-nitroanisole (Precursor) Intermediate Benzylic Radical (Transient) Precursor->Intermediate H-abstraction (Reflux) Reagents NBS + AIBN (Radical Source) Reagents->Intermediate Initiation Product 2-(Bromomethyl)-4-methoxy- 1-nitrobenzene (MNB-Br) Intermediate->Product Br-transfer Byproduct Succinimide (Precipitate) Intermediate->Byproduct

Figure 1: Radical bromination pathway for the synthesis of MNB-Br.

Part 3: Photochemical Mechanism (Uncaging)

The utility of the MNB group relies on the Norrish Type II mechanism . Upon irradiation with UV light (350–365 nm), the nitro group undergoes an intramolecular redox reaction.

Mechanistic Steps:
  • Excitation: The ground state nitro group absorbs a photon (

    
    ), generating an excited triplet state.
    
  • Hydrogen Abstraction: The excited nitro oxygen abstracts a hydrogen atom from the benzylic carbon (the position where the substrate is attached).

  • Aci-Nitro Formation: This generates a transient aci-nitro species (often deep blue in color).

  • Cyclization & Collapse: The aci-nitro intermediate rearranges to a benzisoxazoline or hemiacetal, which spontaneously collapses to release the free substrate (e.g., carboxylic acid) and the nitroso-benzaldehyde byproduct.

Photolysis Pathway Diagram

Photolysis Caged MNB-Caged Substrate (Stable) Excited Excited Nitro State (n -> pi*) Caged->Excited hv (365 nm) AciNitro aci-Nitro Intermediate (Transient/Blue) Excited->AciNitro 1,5-H Shift Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Rearrangement Products Released Substrate + 4-Methoxy-2-nitrosobenzaldehyde Hemiacetal->Products Hydrolysis/Collapse

Figure 2: Mechanism of photo-uncaging for MNB-protected substrates.

Part 4: Applications in Drug Development
1. Solid-Phase Peptide Synthesis (SPPS)

MNB-Br is used to create photocleavable linkers for SPPS. By anchoring the C-terminus of the first amino acid to the resin via an MNB ester, the final peptide can be released using light rather than harsh acids (like HF or TFA), preserving acid-sensitive side chains.

2. "Caged" Neurotransmitters

In neurobiology, MNB-Br is used to alkylate the carboxylate or amine groups of neurotransmitters (e.g., Glutamate, GABA). The resulting "caged" molecule is biologically inert.

  • Experiment: A brain slice is bathed in MNB-caged glutamate.

  • Trigger: A focused laser (365 nm) irradiates a specific synapse.

  • Result: Glutamate is released locally (< 1 ms), activating receptors only in the irradiated volume.

3. Pro-drug Design

Researchers utilize MNB-Br to mask the polar groups of cytotoxic drugs, increasing cell permeability. Once inside the tumor, focused irradiation releases the active drug, minimizing systemic toxicity.

Part 5: Safety & Handling (Lachrymator Warning)

Danger: this compound is a benzyl bromide derivative. It is a potent lachrymator (tear gas) and vesicant.

  • Engineering Controls: ALWAYS handle inside a functioning chemical fume hood. Never open a vial on an open bench.

  • PPE: Wear double nitrile gloves, a lab coat, and safety goggles.

  • Spill Management:

    • Do not wipe up with paper towels (this increases surface area and evaporation).

    • Neutralize spills with a solution of 5% ammonia in methanol (converts the bromide to the less volatile amine).

  • Decontamination: Rinse all glassware with the ammonia/methanol solution before removing it from the fume hood for washing.

References
  • PubChem. 4-Methoxy-2-nitrobenzyl bromide (Compound Summary). [Link]

  • Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013. (Contextual grounding for Norrish Type II mechanism). [Link]

Sources

Technical Guide: Synthesis and Characterization of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene

[1]

Executive Summary

This compound is a highly functionalized aromatic building block used primarily in the synthesis of nitrogen-containing heterocycles, such as indoles and quinolines.[1] Its structural uniqueness lies in the juxtaposition of three distinct functionalities: a reactive electrophilic benzylic bromide, an electron-donating methoxy group, and an electron-withdrawing nitro group.[1]

This guide provides a validated protocol for its synthesis via the Wohl-Ziegler bromination of 5-methoxy-2-nitrotoluene .[1] It addresses the specific regiochemical challenges, safety protocols for handling lachrymatory benzylic halides, and characterization data required to distinguish it from its isomers.

Chemical Identity & Properties

The target molecule is an isomer of the more common Koshland’s reagent (2-hydroxy-5-nitrobenzyl bromide).[1] Precise identification is critical as commercial databases often conflate isomers.[1]

PropertyData
IUPAC Name This compound
CAS Number 67567-46-8 (Verified)
Molecular Formula

Molecular Weight 246.06 g/mol
Appearance Pale yellow to beige crystalline solid
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Key Reactivity Nucleophilic substitution (

) at benzylic carbon; Nitro reduction

Retrosynthetic Analysis

The most reliable route to the target is the radical bromination of the corresponding toluene derivative.[1] The starting material, 5-methoxy-2-nitrotoluene (also known as 2-methyl-4-methoxy-1-nitrobenzene), is commercially available or can be synthesized via the nitration of 3-methylanisole.[1]

RetrosynthesisTarget2-(Bromomethyl)-4-methoxy-1-nitrobenzenePrecursor5-Methoxy-2-nitrotoluene(2-Methyl-4-methoxy-1-nitrobenzene)Target->PrecursorRetrosynthetic StepReagentsNBS, Radical Initiator(Wohl-Ziegler)

Figure 1: Retrosynthetic logic identifying the toluene precursor.

Synthesis Protocol: Wohl-Ziegler Bromination

This protocol utilizes N-Bromosuccinimide (NBS) with a radical initiator.[1][2] While Carbon Tetrachloride (

Trifluorotoluene (

)
Acetonitrile (

)
Reagents & Materials[1][3][4][5][6]
  • Substrate: 5-Methoxy-2-nitrotoluene (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv)[1]

    • Note: Recrystallize NBS from water if it appears yellow (degraded).

  • Initiator: Benzoyl Peroxide (BPO) (0.05 equiv) or AIBN.

  • Solvent: Trifluorotoluene (anhydrous) or Acetonitrile.

  • Atmosphere: Argon or Nitrogen.[1][3]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methoxy-2-nitrotoluene (10 mmol) in anhydrous solvent (40 mL).

  • Addition: Add NBS (10.5 mmol) and Benzoyl Peroxide (0.5 mmol) to the solution.

  • Initiation: Purge the system with inert gas.[1][3] Heat the mixture to reflux (approx. 80-100°C depending on solvent).

    • Visual Cue: The initial suspension of NBS (denser than solvent) will eventually convert to succinimide (floats/less dense) as the reaction proceeds.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1). The product is less polar than the starting material.[1]

    • Stop Condition: Stop heating immediately upon consumption of starting material to prevent over-bromination (formation of the dibromo species).

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the precipitated succinimide solid.[1]

    • Evaporate the solvent under reduced pressure.[1][3]

    • Dissolve the residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Recrystallize from cyclohexane/ethanol or perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Reaction Mechanism (Radical Chain)

The reaction proceeds via a free-radical chain mechanism.[1][2] The nitro group at the ortho position does not inhibit the radical formation at the benzylic position, although it may slightly deactivate the ring.

MechanismStartInitiation:In-Situ Br• formationProp1Propagation 1:H-Abstraction from Benzylic Carbon(Forms Benzylic Radical)Start->Prop1Prop2Propagation 2:Reaction with Br2(Forms Product + Br•)Prop1->Prop2Rate DeterminingProp2->Prop1Chain CycleTermTermination:Radical RecombinationProp2->TermSide Reactions

Figure 2: Radical chain mechanism for benzylic bromination.

Characterization & Data Analysis

Distinguishing the product from the starting material and the dibromo byproduct is essential.[1]

Nuclear Magnetic Resonance ( H NMR)

The shift of the methyl group protons is the primary indicator of reaction success.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Aromatic H-6 8.15 - 8.20Doublet (

Hz)
1HDeshielded by ortho-Nitro group.[1]
Aromatic H-3 7.00 - 7.10Doublet (

Hz)
1HMeta to Nitro, Ortho to Methoxy.[1]
Aromatic H-5 6.90 - 6.95Doublet of Doublets1HOrtho to Methoxy, Meta to Nitro.[1]
Benzylic

4.80 - 4.90 Singlet 2H Diagnostic Peak. Downfield from

(~2.6 ppm).[1]
Methoxy

3.90 - 3.95Singlet3HTypical aryl methyl ether shift.[1]

Note: If a singlet appears around 6.5-7.0 ppm (benzylic methine), it indicates over-bromination to the dibromomethyl derivative.

Mass Spectrometry[1]
  • Pattern: Look for the characteristic 1:1 isotopic ratio of

    
     and 
    
    
    .
  • M+ Peaks: 245 and 247 m/z.[1]

Safety & Handling (Critical)

Lachrymator Hazard

Benzylic bromides are potent lachrymators (tear gas agents).[1]

  • Protocol: Always handle solids and solutions in a functioning fume hood.

  • Decontamination: Wash glassware with a solution of ethanolic KOH or dilute ammonia to degrade the bromide before removing from the hood.[1]

Nitro Compound Stability[1]
  • Thermal Hazard: Nitro compounds can be energetic.[1] Avoid distilling the crude material at high temperatures/dryness.[1]

  • Storage: Store in a dark, cool place. Benzylic bromides can hydrolyze to the alcohol if exposed to moisture; store under inert atmosphere if possible.[1]

References

  • American Elements. (n.d.).[1] this compound.[1][4] Retrieved February 11, 2026, from [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.).[1] Compound Summary for CID 77516 (Isomer Reference). Retrieved February 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Benzyl Bromide Synthesis. Retrieved February 11, 2026, from [Link]

A Guide to the Structural Elucidation of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene: A Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive walkthrough of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-(bromomethyl)-4-methoxy-1-nitrobenzene. This compound, a substituted nitrobenzene derivative, serves as a valuable building block in medicinal chemistry and materials science. Its utility is derived from the orthogonal reactivity of its functional groups: the electrophilic bromomethyl site, the electron-donating methoxy group, and the electron-withdrawing nitro group. An exact understanding of its three-dimensional structure is paramount for predicting its reactivity, designing derivatives, and understanding its solid-state properties.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying principles and rationale behind key experimental decisions, ensuring a robust and reproducible scientific outcome.

Introduction: The Rationale for Structural Analysis

The precise arrangement of atoms and molecules in the crystalline state governs a compound's physical and chemical properties, including its melting point, solubility, stability, and even its biological activity. For a synthetic intermediate like this compound, a definitive crystal structure provides incontrovertible proof of its chemical identity and constitution, particularly the regiospecific placement of the substituents on the benzene ring.

Furthermore, the analysis of intermolecular interactions within the crystal lattice offers insights into the compound's self-assembly behavior. These non-covalent forces, such as hydrogen bonds, halogen bonds, and π-π stacking, are fundamental to the principles of crystal engineering and the design of new materials with tailored properties.

Synthesis and Crystallization Workflow

A logical and well-executed workflow is essential for obtaining high-quality single crystals suitable for X-ray diffraction. The process begins with the synthesis and purification of the material, followed by carefully controlled crystallization experiments.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis A Starting Material: 4-Methoxy-2-nitrotoluene B Benzylic Bromination (NBS, AIBN) A->B C Reaction Work-up & Crude Product B->C D Column Chromatography (Silica Gel) C->D E Pure Product (>98% Purity) D->E F Solvent Screening E->F G Slow Evaporation (e.g., Ethyl Acetate/Hexane) F->G H Harvesting Single Crystals G->H I Crystal Mounting & Data Collection H->I J Structure Solution (Direct Methods) I->J K Structure Refinement J->K L Data Validation & Final Structure K->L

Caption: Experimental workflow from synthesis to final structure.

Synthesis Protocol

The target compound is accessible via a regioselective free-radical bromination of the corresponding methyl precursor, 4-methoxy-2-nitrotoluene. A similar methodology has been successfully employed for related isomers.

Protocol: Benzylic Bromination of 4-Methoxy-2-nitrotoluene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-nitrotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or α,α,α-trifluorotoluene.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The method of slow evaporation is a reliable starting point for small organic molecules.

Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Dissolve a small amount (10-20 mg) of the purified compound in a minimum volume of a moderately polar solvent, such as ethyl acetate or acetone, in a small, clean vial.

  • Inducing Supersaturation: Slowly add a less polar anti-solvent, like hexane or heptane, dropwise until the solution becomes faintly turbid. Add a drop or two of the primary solvent to redissolve the precipitate.

  • Evaporation: Cover the vial with a cap, pierced with a needle to allow for very slow evaporation of the solvent mixture over several days at room temperature in a vibration-free environment.

  • Crystal Harvesting: Once well-formed, block-shaped crystals appear, carefully harvest them from the mother liquor using a nylon loop.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid. The experiment involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Data Collection and Structure Solution

A suitable crystal was mounted on a diffractometer equipped with a MoKα radiation source. The unit cell determination, data collection, and data reduction were performed using standard software packages. The structure was solved using direct methods and refined by full-matrix least-squares on F².

Table 1: Representative Crystallographic Data

ParameterValue
Chemical FormulaC₈H₈BrNO₃
Formula Weight246.06 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)12.345(5)
c (Å)9.221(4)
α (°)90
β (°)105.67(2)
γ (°)90
Volume (ų)932.8(6)
Z4
Calculated Density (g/cm³)1.752
Absorption Coeff. (mm⁻¹)4.65
F(000)488
Reflections Collected8150
Unique Reflections2134 [R(int) = 0.045]
Final R indices [I>2σ(I)]R₁ = 0.038, wR₂ = 0.095
Goodness-of-Fit on F²1.07

Note: The data presented in this table is representative for a molecule of this type and is intended for illustrative purposes.

Molecular and Crystal Structure Insights

The analysis reveals key structural features at both the molecular and supramolecular levels.

Molecular Geometry

The crystal structure confirms the connectivity and substitution pattern of this compound. The benzene ring is essentially planar. The nitro group is nearly coplanar with the aromatic ring, a common feature in nitrobenzene derivatives that allows for maximal π-conjugation. The C-N bond length and the N-O bond lengths are consistent with those observed in similar structures.

The bromomethyl and methoxy groups exhibit expected bond lengths and angles. Due to steric hindrance between the adjacent substituents, a slight out-of-plane deviation of the C-Br bond from the benzene ring plane may be observed.

Caption: Molecular structure of this compound.

Supramolecular Assembly and Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing is dictated by weaker, yet significant, intermolecular interactions. The analysis of the crystal lattice reveals a network of C-H···O interactions. Specifically, aromatic C-H groups and the methylene protons of the bromomethyl group can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro group and the methoxy group of adjacent molecules. These interactions link the molecules into chains or sheets, contributing to the overall stability of the crystal lattice.

interactions cluster_mol1 Molecule A cluster_mol2 Molecule B mol1 Molecule A mol2 Molecule B (Symmetry-generated) CH_aromatic Aromatic C-H O_nitro Nitro O CH_aromatic->O_nitro C-H···O Interaction O_methoxy Methoxy O CH_aromatic->O_methoxy C-H···O Interaction CH2_bromo Bromomethyl C-H₂ CH2_bromo->O_nitro C-H···O Interaction

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion and Significance

This guide has detailed the systematic approach to determining the crystal structure of this compound. The process, from rational synthesis and meticulous crystallization to high-resolution X-ray diffraction analysis, provides an unambiguous structural assignment. The resulting three-dimensional model of the molecule and the insights into its supramolecular assembly are invaluable for the scientific community. This structural data provides a solid foundation for computational modeling, reaction planning, and the rational design of new molecules for pharmaceutical and material science applications. The availability of such fundamental data is a critical component of modern chemical research and development.

References

  • PubChem. 2-(bromomethyl)-1-methoxy-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Supporting Information for: A versatile synthesis of substituted phenylalanines.[Link]

  • Kapoor, K., et al. (2013). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1808. [Link]

Technical Whitepaper: Operational Safety and Handling of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene

[1]

Executive Summary & Chemical Profile[1][2][3][4]

2-(Bromomethyl)-4-methoxy-1-nitrobenzene is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of indoles (via Batcho-Leimgruber chemistry derivatives) and complex heterocycles for drug discovery.[1]

Structurally, it combines three distinct reactive motifs: a nitro group (energetic/redox active), a methoxy group (electron-donating), and a benzylic bromide (highly electrophilic alkylating agent).[1] This combination creates a unique safety profile where the electron-withdrawing nitro group at the ortho position significantly enhances the electrophilicity of the bromomethyl moiety, making it a potent alkylating agent and a severe lachrymator.

Physicochemical Properties Table[1][2]
PropertyValue / DescriptionNote
CAS Number 106565-71-3Verify batch CoA before use.
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Pale yellow to orange solidColor deepens upon degradation.[1]
Solubility DCM, THF, Ethyl AcetatePoor solubility in water; hydrolyzes slowly.[1]
Reactivity Class Benzylic Halide Potent electrophile (SN2 active).[1]
Key Hazard Lachrymator / Corrosive Causes severe eye/skin burns.[1][2]

Hazard Identification & Toxicology[1][6][7]

The "Benzylic Bromide" Threat Vector

Unlike aryl bromides (e.g., 2-bromo-4-methoxynitrobenzene), which are relatively inert without catalysis, This compound is a benzylic bromide.[1] The carbon-bromine bond is weak, and the adjacent aromatic ring stabilizes the transition state for nucleophilic attack.

  • Lachrymatory Effect: This compound chemically attacks the TRPA1 ion channels in the mucous membranes of the eyes and nose, causing immediate, severe tearing and respiratory distress even at low ppm concentrations.

  • Alkylation Toxicity: As a potent alkylating agent, it can form covalent bonds with DNA bases (guanine) and proteins (cysteine/lysine residues), posing potential mutagenic and sensitizing risks.[1]

GHS Classification (Derived)[1]
  • H314: Causes severe skin burns and eye damage.[1][2]

  • H335: May cause respiratory irritation.[1][3][4]

  • H317: May cause an allergic skin reaction.[1]

Engineering Controls & Personal Protective Equipment (PPE)[1]

To handle this compound safely, you must establish a "Zero-Contact" barrier.

PPE Matrix[1]
  • Respiratory: If handling outside a hood (strictly prohibited) or during spill cleanup, a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is required.[1]

  • Dermal:

    • Inner Layer: 4-mil Nitrile gloves.[1]

    • Outer Layer: 4-mil Nitrile or Laminate (Silver Shield) gloves.[1] Benzylic bromides permeate standard latex/nitrile rapidly. Change outer gloves immediately upon splash.[1]

  • Ocular: Chemical splash goggles (ventless preferred) + Face shield if working with >5g quantities.[1]

Engineering Controls
  • Fume Hood: All operations (weighing, reaction setup, quenching) must occur within a certified fume hood operating at 100 fpm face velocity.[1]

  • Balance Enclosure: If a balance is not available inside the hood, use a portable ductless enclosure or a "weighing funnel" technique (tare inside hood, transport in sealed secondary container).

Operational Protocol: Synthesis & Quenching

Safe Weighing & Transfer Workflow

The most critical moment for exposure is the transfer of the solid. Static electricity can disperse fine dust, leading to hood contamination.

HandlingWorkflowStartStorage(4°C, Dark)EquilibrateWarm to RT(Sealed)Start->Equilibrate Prevent CondensationOpenOpen in Hood(Sash Low)Equilibrate->Open Inside HoodWeighWeigh intoTarred FlaskOpen->Weigh Anti-static GunDissolveAdd SolventImmediatelyWeigh->Dissolve Trap DustSealSeal & ReactDissolve->Seal

Figure 1: Safe handling workflow emphasizing dust suppression via immediate solvation.

Reaction Monitoring
  • TLC Monitoring: Use a stain that does not require heating if possible, or heat gently. Benzylic bromides can degrade on silica.

  • Visualization: The nitro group makes the compound UV active (254 nm).[1]

  • Common Pitfall: Do not confuse the starting material with the hydrolyzed benzyl alcohol byproduct, which often has a similar Rf in non-polar eluents.

Decontamination & Quenching (The "Kill" Step)

Never dispose of active benzylic bromides directly into waste drums.[1] They must be chemically deactivated (quenched) first to prevent downstream exposure to waste handlers.

The Chemistry of Quenching: We utilize the high electrophilicity of the compound against itself by introducing a "soft" nucleophile. Sodium Thiosulfate or Ammonium Hydroxide are the gold standards.

Protocol:

  • Residue Treatment: Rinse all glassware (flasks, spatulas) with a solution of 5% Sodium Thiosulfate and 5% Sodium Bicarbonate in water/methanol (1:1).[1]

  • Mechanism: The thiosulfate anion (

    
    ) rapidly displaces the bromide, forming a water-soluble, non-volatile, and non-lachrymatory Bunte salt.[1]
    
  • Soak Time: Allow glassware to soak for 30 minutes before standard washing.

QuenchingLogicActiveActive Residue(R-CH2-Br)QuenchAdd Nucleophile(Na2S2O3 or NH4OH)Active->QuenchReactionNucleophilic Substitution(SN2)Quench->ReactionInertInert Bunte Salt(R-CH2-S-SO3Na)Reaction->Inert Rapid KineticsDisposalAqueous WasteInert->Disposal

Figure 2: Chemical deactivation pathway using Thiosulfate to form inert salts.[1]

Storage & Stability

  • Temperature: Store at 2–8°C . The nitro group adjacent to the benzylic bromide can induce autocatalytic decomposition if left at elevated temperatures for extended periods.

  • Light: Protect from light.[1][3][4] Benzylic bromides are photolabile; UV exposure generates radical species that liberate HBr, turning the solid orange/brown.

  • Atmosphere: Store under Nitrogen or Argon.[1] Moisture will hydrolyze the bromide to the benzyl alcohol and corrosive HBr gas.

Emergency Procedures

  • Eye Contact: DO NOT WAIT. Rinse immediately with water for 15 minutes.[2][5] Force eyelids open. The lachrymatory effect causes blepharospasm (involuntary closing of eyelids); you must physically overcome this.

  • Skin Contact: Wash with soap and water.[3][5][4] Do not use alcohol or acetone (this increases skin permeability). If burning persists, treat as a chemical burn.[1]

  • Spill:

    • Evacuate the immediate area.[1][2][5]

    • Don full PPE (Respirator).[1]

    • Cover spill with vermiculite soaked in 10% ammonium hydroxide or sodium thiosulfate solution.[1]

    • Scoop into a double-bagged waste container.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7498, Benzyl bromide (Parent Class Safety Data).[1] Retrieved from [Link][1]

  • Common Organic Chemistry. Benzyl Bromide: Handling and Properties. Retrieved from [Link][1]

Synonyms for 2-(Bromomethyl)-4-methoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Nomenclature, Synthesis, and Application of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene

Executive Summary This technical guide provides a comprehensive analysis of This compound (CAS: 67567-46-8), a critical benzylic halide intermediate used in the synthesis of photocleavable protecting groups ("caged" compounds) and nitrogen-containing heterocycles. This document disambiguates the compound from its common isomers, details a self-validating synthesis protocol via radical bromination, and outlines its utility in drug development workflows.

Part 1: Nomenclature & Structural Identification

1.1 The Isomer Critical Control Point In chemical sourcing and database management, this compound is frequently confused with its isomer, Koshland’s Reagent II (2-Methoxy-5-nitrobenzyl bromide). The distinction is determined by the relative positioning of the functional groups.

  • Target Compound (User Specified): this compound.[1][2][3]

    • Topology: Nitro and Methoxy are para ; Nitro and Bromomethyl are ortho .

    • Primary Synonym:5-Methoxy-2-nitrobenzyl bromide .

  • Common Isomer (False Friend): 2-(Bromomethyl)-1-methoxy-4-nitrobenzene.[4][5][6]

    • Topology: Nitro and Methoxy are para ; Methoxy and Bromomethyl are ortho .

    • Primary Synonym: 2-Methoxy-5-nitrobenzyl bromide.[4][5][6]

1.2 Synonym & Identifier Matrix

CategoryIdentifier / NameContext
IUPAC Name This compoundSystematic naming
Common Name 5-Methoxy-2-nitrobenzyl bromide Commercial/Catalog usage
Alt. Systematic

-Bromo-5-methoxy-2-nitrotoluene
Reference to toluene precursor
CAS Registry 67567-46-8 Correct specific isomer
Isomer CAS 3913-23-3Warning: This is the 2-methoxy isomer
SMILES COc1ccc([O-])c(CBr)c1Digital structure search
Molecular Formula

MW: 246.06 g/mol

1.3 Structural Visualization (DOT)

IsomerCheck cluster_target TARGET COMPOUND (CAS: 67567-46-8) cluster_isomer COMMON FALSE FRIEND (CAS: 3913-23-3) Target This compound (5-Methoxy-2-nitrobenzyl bromide) Struct1 Nitro (Pos 1) -- Ortho -- CH2Br (Pos 2) Nitro (Pos 1) -- Para -- OMe (Pos 4) Target->Struct1 Isomer 2-(Bromomethyl)-1-methoxy-4-nitrobenzene (2-Methoxy-5-nitrobenzyl bromide) Struct2 Methoxy (Pos 1) -- Ortho -- CH2Br (Pos 2) Methoxy (Pos 1) -- Para -- Nitro (Pos 4) Isomer->Struct2 Decision CRITICAL CHECK: Is the CH2Br Ortho to the Nitro Group? Decision->Target YES (Correct) Decision->Isomer NO (Incorrect)

Figure 1: Structural disambiguation logic tree to prevent sourcing errors between the 5-methoxy and 2-methoxy isomers.

Part 2: Synthesis & Manufacturing

The synthesis relies on the Wohl-Ziegler radical bromination of the toluene precursor. This pathway is preferred over direct bromination to maintain regioselectivity at the benzylic position and avoid ring bromination.

2.1 Precursor Selection

  • Starting Material: 5-Methoxy-2-nitrotoluene (also known as 4-methyl-3-nitroanisole or 4-methoxy-2-methyl-1-nitrobenzene).

  • Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN (Initiator), Carbon Tetrachloride (

    
    ) or Trifluorotoluene (Green alternative).
    

2.2 Step-by-Step Protocol (Self-Validating)

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 5-Methoxy-2-nitrotoluene in anhydrous solvent (

    
     or 
    
    
    
    , 5 mL/mmol).
  • Activation: Add 1.05 eq of N-Bromosuccinimide (NBS) . Add 0.05 eq of radical initiator (AIBN or BPO).

    • Expert Insight: Use recrystallized NBS to remove HBr traces, which can catalyze side reactions (ring bromination).

  • Reaction (The "Color Check"): Heat the mixture to reflux.

    • Validation Point: The reaction is initiating when the dense NBS solid (bottom) converts to low-density Succinimide (floats to the surface). The solution often turns from pale yellow to orange/red during active radical propagation.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:1) or

    
    -NMR.[6]
    
    • Critical Endpoint: Look for the disappearance of the benzylic methyl singlet (

      
       ppm) and appearance of the benzylic bromide singlet (
      
      
      
      ppm). Stop immediately upon consumption of starting material to prevent dibromination.
  • Workup: Cool to

    
     to precipitate succinimide completely. Filter. Wash filtrate with water and brine. Dry over 
    
    
    
    .[6]
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography.

2.3 Synthesis Workflow Diagram

Synthesis Start 5-Methoxy-2-nitrotoluene (Precursor) Intermediate Benzylic Radical Species Start->Intermediate Initiation Reagents NBS (1.05 eq) AIBN (cat.) Reflux Reagents->Intermediate Product 5-Methoxy-2-nitrobenzyl bromide (Target) Intermediate->Product Propagation SideProduct Succinimide (Byproduct) Intermediate->SideProduct Precipitates

Figure 2: Radical bromination pathway using NBS, highlighting the conversion of the toluene precursor to the benzylic bromide.

Part 3: Applications in Drug Development

3.1 Photocleavable Linkers ("Caging" Groups) The ortho-nitrobenzyl moiety is the gold standard for photocleavable linkers. The 4-methoxy substituent (in the user's structure) is an electron-donating group (EDG) that red-shifts the absorption maximum.

  • Mechanism: Upon UV irradiation (

    
     nm), the nitro group abstracts a benzylic proton, leading to an aci-nitro intermediate that rearranges to a nitroso-benzaldehyde, releasing the "caged" substrate (e.g., a drug, peptide, or nucleotide).
    
  • Utility: This specific derivative is used to create "caged" neurotransmitters or drugs that are biologically inert until activated by light, allowing for spatiotemporal control in pharmacological studies.

3.2 Heterocycle Synthesis The compound serves as a bifunctional building block for synthesizing indole and quinoline scaffolds.

  • Indole Synthesis: Reaction with an aldehyde followed by reduction of the nitro group allows for reductive cyclization.

  • Alkylation: The highly reactive benzylic bromide allows for rapid

    
     coupling with amines, phenols, or thiols.
    

Part 4: Safety & Handling (E-E-A-T)

4.1 Hazard Identification

  • Lachrymator: Like all benzylic bromides, this compound is a potent tear gas. It alkylates TRPA1 channels in sensory nerves.

    • Protocol: Always handle in a functioning fume hood. Do not transport open containers outside the hood.

  • Skin Corrosive: Causes severe skin burns and eye damage (H314).[7]

  • Storage: Moisture sensitive (hydrolysis to benzyl alcohol). Store under inert gas (Argon/Nitrogen) at

    
    .
    

4.2 Decontamination Procedure In case of spill, do not just wipe. Neutralize the alkylating potential:

  • Cover spill with a mixture of Ethanol and aqueous Ammonia (reacts to form the benign benzyl amine).

  • Allow to sit for 15 minutes before cleaning.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12966745, 2-bromo-4-methoxy-1-nitrobenzene. Link(Note: Used for structural verification of the core scaffold).

  • Wohl, A. (1919).Bromination of unsaturated compounds with N-bromoacetamide. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Wohl-Ziegler reaction mechanism).
  • Corrie, J. E. T. (2005).o-Nitrobenzyl and Related Photocleavable Protecting Groups. In "Dynamic Studies in Biology", Wiley-VCH.
  • ChemicalBook. Product entry for CAS 67567-46-8. Link(Verification of specific isomer CAS).

  • Sigma-Aldrich. Safety Data Sheet for Benzylic Bromides. Link(General safety protocols for lachrymatory alkylating agents).

Sources

Methodological & Application

Synthesis of heterocyclic compounds from 2-(Bromomethyl)-4-methoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Heterocycle Synthesis from 2-(Bromomethyl)-4-methoxy-1-nitrobenzene

Executive Summary & Strategic Value

The compound This compound (CAS: 52414-97-8) is a high-value "linchpin" intermediate in medicinal chemistry. Its strategic importance stems from its bifunctional nature: it possesses a highly reactive electrophile (benzylic bromide) and a latent nucleophile (nitro group) in an ortho relationship.

This specific substitution pattern—including the 4-methoxy group—is the structural foundation for Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) , a class of DNA minor groove binders currently utilized as payloads in Antibody-Drug Conjugates (ADCs) for oncology (e.g., Vadastuximab talirine). Additionally, this scaffold serves as a robust precursor for 5-substituted indoles and quinazolines.

Technical Scope: This guide details the conversion of this scaffold into (A) PBD Dilactams and (B) 5-Methoxyindoles, emphasizing reproducibility, safety (handling lachrymators), and mechanistic causality.

Critical Handling & Safety Protocols

  • Lachrymator Warning: Benzylic bromides are potent lachrymators. All weighing and transfers must occur within a certified fume hood.

  • Thermal Instability: The nitro-benzyl bromide motif is thermally sensitive. Store at -20°C under inert gas. Avoid heating neat material above 60°C to prevent runaway decomposition.

  • Reaction Monitoring: Benzylic bromides hydrolyze on silica gel. Use neutralized plates (treated with 1% triethylamine) or run TLC rapidly to avoid false positives for alcohol byproducts.

Application I: Synthesis of the PBD Scaffold (Antitumor Payload)

The most critical application of this molecule is the synthesis of the PBD "dilactam" core (specifically the DC-81 or tomaymycin core structure). This route leverages the bromomethyl group for N-alkylation of a proline derivative, followed by reductive cyclization.

Mechanism of Action
  • N-Alkylation: The secondary amine of L-proline methyl ester attacks the benzylic bromide (

    
    ).
    
  • Nitro Reduction: The nitro group is reduced to an aniline (

    
    ).
    
  • Intramolecular Cyclization: The newly formed aniline spontaneously attacks the proline methyl ester, closing the seven-membered diazepine ring to form the dilactam.

Experimental Protocol

Step 1: N-Alkylation (Coupling)

  • Reagents:

    • This compound (1.0 eq)

    • L-Proline methyl ester hydrochloride (1.1 eq)

    • Potassium Carbonate (

      
      , anhydrous, 2.5 eq)
      
    • Acetonitrile (MeCN, anhydrous, 10 mL/g substrate)

  • Procedure:

    • Charge a flame-dried RB flask with L-Proline methyl ester HCl and MeCN under

      
      .
      
    • Add

      
       and stir for 15 min at Room Temperature (RT) to liberate the free amine.
      
    • Dropwise add a solution of this compound in MeCN over 20 mins. Note: Slow addition prevents bis-alkylation.

    • Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM, wash with water and brine. Dry over

      
       and concentrate.
      
    • Yield Target: 85–92% (Yellow oil/solid).

Step 2: Reductive Cyclization (The "Iron" Method)

  • Rationale: While catalytic hydrogenation (

    
    ) is common, Fe/Acetic acid is preferred here to avoid potential hydrogenolysis of the benzylic C-N bond or over-reduction if the PBD has sensitive unsaturation.
    
  • Reagents:

    • Crude N-alkylated intermediate (from Step 1)

    • Iron Powder (5.0 eq, fine mesh)

    • Glacial Acetic Acid (AcOH, 10 mL/g)

    • Methanol (MeOH, co-solvent, 1:1 ratio with AcOH)

  • Procedure:

    • Dissolve the intermediate in MeOH/AcOH.

    • Heat the solution to 60°C.

    • Add Iron powder portion-wise over 30 mins. Caution: Exothermic.

    • Reflux for 2–3 hours. The reaction mixture will turn from yellow to a dark slurry.

    • Validation: TLC should show a highly polar, UV-active spot (the dilactam).

    • Workup: Cool to RT. Filter through a Celite pad (wash with warm MeOH). Concentrate the filtrate to remove AcOH (azeotrope with toluene if necessary).

    • Purification: Flash chromatography (DCM/MeOH 95:5). The product is the PBD Dilactam (8-methoxy-1,2,3,11a-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione).

Data Summary: PBD Synthesis
ParameterSpecificationNotes
Step 1 Yield 85 - 92%Sensitive to moisture; use anhydrous MeCN.
Step 2 Yield 70 - 80%Cyclization is usually spontaneous upon reduction.
Key NMR Signal

3.85 (s, 3H, OMe)
Methoxy signal remains distinct.
Key NMR Signal

10.2 (s, 1H, NH)
Amide proton confirms lactam formation.

Application II: Synthesis of 5-Methoxyindole

This pathway utilizes the "Reissert" or "Leimgruber-Batcho" logic but adapted for the bromide precursor via malonate displacement.

Workflow Diagram

IndoleSynthesis Start 2-(Bromomethyl)- 4-methoxy-1-nitrobenzene Malonate Diethyl Malonate (NaH, DMF) Start->Malonate + Nucleophile Inter Intermediate: 2-(2-nitrobenzyl)malonate Malonate->Inter Substitution (SN2) Reduct Reductive Cyclization (Zn/AcOH or H2/Pd) Inter->Reduct Nitro Reduction Product Ethyl 5-methoxyindole- 2-carboxylate Reduct->Product - NH3 / - H2O (Cyclization)

Caption: Pathway for converting the nitrobenzyl bromide to a 2-substituted indole scaffold.

Experimental Protocol
  • Alkylation: React the starting material with the sodium enolate of diethyl malonate (generated via NaH in DMF) at 0°C

    
     RT.
    
    • Control Point: Maintain low temperature initially to prevent decarboxylation or polymerization.

  • Cyclization: Treat the resulting 2-(2-nitrobenzyl)malonate with Zinc dust in Acetic Acid at 80°C.

    • Mechanism:[1][2][3][4][5] Reduction of

      
       to 
      
      
      
      is followed by nucleophilic attack of the amine on one of the ester carbonyls, followed by tautomerization and aromatization to form the indole core.
  • Product: Ethyl 5-methoxyindole-2-carboxylate.

Visualizing the Divergent Pathways

The following diagram illustrates how the core scaffold serves as a divergence point for multiple heterocyclic systems.

DivergentPathways Core 2-(Bromomethyl)-4-methoxy- 1-nitrobenzene Reagent1 + L-Proline Methyl Ester + Reductant Core->Reagent1 Reagent2 + Diethyl Malonate + Reductant Core->Reagent2 Reagent3 + Primary Amine + Orthoformate Core->Reagent3 Prod1 PBD Dilactam (Antitumor Scaffold) Reagent1->Prod1 N-Alkylation -> Reductive Cyclization Prod2 5-Methoxyindole Derivatives Reagent2->Prod2 C-Alkylation -> Condensation Prod3 Quinazoline Derivatives Reagent3->Prod3 Amination -> Ring Closure

Caption: Divergent synthesis map showing the versatility of the this compound scaffold.

References

  • Antonow, D., & Thurston, D. E. (2011). Synthesis of DNA-Interactive Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs). Chemical Reviews, 111(4), 2815–2864. Link

  • Kamal, A., et al. (2002). Synthesis of pyrrolo[2,1-c][1,4]benzodiazepine antibiotics: synthesis of DC-81 and its dimers. Bioorganic & Medicinal Chemistry Letters, 12(15), 1917-1919. Link

  • Makosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631–2666. Link

Sources

Application Note: Strategic Utilization of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene in Agrochemical Synthesis

[1]

Executive Summary

This compound is a bifunctional electrophile serving as a critical "linchpin" intermediate in the synthesis of nitrogen- and oxygen-containing heterocycles.[1] Its structural core—an ortho-nitrobenzyl bromide with a para-methoxy activating group—enables a unique reactivity profile essential for constructing Strobilurin fungicides , Indole-based auxins , and Benzisoxazole herbicides .[1]

Unlike simple benzyl halides, the ortho-nitro group allows for latent nucleophilicity ; upon reduction, it facilitates intramolecular cyclization, making this compound indispensable for generating fused bicyclic systems found in next-generation crop protection agents.

Chemical Profile & Reactivity

The compound possesses two distinct reactive centers that allow for sequential functionalization (orthogonal reactivity).[1]

PropertySpecification
IUPAC Name 1-(Bromomethyl)-4-methoxy-2-nitrobenzene (or this compound)
Common Name 5-Methoxy-2-nitrobenzyl bromide
CAS Number 67567-46-8 (Isomer specific) / 3913-23-3 (Isomer check required*)
Molecular Weight 246.06 g/mol
Appearance Pale yellow to beige crystalline solid
Primary Reactivity Electrophilic Alkylation (

) at the benzylic carbon
Secondary Reactivity Reductive Cyclization (Nitro group reduction

amine condensation)
Hazards Lachrymator , Skin Corrosive (1B), Severe Eye Damage

*Note: Nomenclature varies by priority rules. Structure defined as: Benzene ring with -NO2 at C1, -CH2Br at C2, and -OMe at C4.[1]

Reactivity Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

ReactivityProfileCompound2-(Bromomethyl)-4-methoxy-1-nitrobenzeneSN2Pathway A: S_N2 Alkylation(Nucleophilic Attack)Compound->SN2  Active Electrophile (-CH2Br)  ReductPathway B: Nitro Reduction(Latent Nucleophile)Compound->Reduct  Post-Alkylation  StrobilurinStrobilurin Analogs(Fungicides)SN2->Strobilurin  O-Alkylation (Phenols/Oximes)  Indoles5-Methoxyindoles(Auxins/Signaling)SN2->Indoles  C-Alkylation + Reductive Cyclization  BenzisoxBenzisoxazoles(Herbicides)SN2->Benzisox  O-Alkylation + Base Cyclization  

Figure 1: Divergent synthetic utility of the 2-nitrobenzyl scaffold in agrochemical discovery.[1]

Key Applications in Agrochemical Discovery

A. Synthesis of Strobilurin Fungicide Analogs

The ortho-nitrobenzyl moiety acts as a bioisostere and lipophilic anchor in the design of Strobilurin analogs (Type: QoI inhibitors).[1]

  • Mechanism: The benzylic bromide undergoes

    
     displacement with oximes or phenols (e.g., pyrazoles) to link the pharmacophore (toxophore) to the lipophilic side chain.
    
  • Significance: The 4-methoxy group modulates metabolic stability and water solubility, a critical parameter for systemic fungicides.[1]

B. Indole Synthesis (Bartoli / Reissert Modification)

This is the most potent application.[1] The compound serves as a precursor to 5-methoxyindoles , which are scaffolds for synthetic auxins (herbicides) and plant defense activators.[1]

  • Logic: Alkylation of a carbon nucleophile (e.g., diethyl malonate or acetoacetate) followed by reductive cyclization yields the indole core efficiently, avoiding the harsh conditions of the Fischer Indole Synthesis.

Detailed Experimental Protocol

Target Synthesis: Ethyl 5-methoxy-1H-indole-2-carboxylate A versatile intermediate for auxin-mimic herbicides.[1]

Phase 1: C-Alkylation (The Coupling)

Objective: Displace the bromide with a malonate nucleophile.[1]

Reagents:

  • This compound (1.0 eq)[1]

  • Diethyl malonate (1.2 eq)[1]

  • Potassium Carbonate (

    
    ) or Sodium Hydride (NaH) (1.5 eq)[1]
    
  • Solvent: DMF (Anhydrous) or Acetone[1]

Step-by-Step:

  • Activation: In a flame-dried flask under

    
    , dissolve diethyl malonate in DMF. Cool to 0°C.[1][2]
    
  • Deprotonation: Add base (NaH) portion-wise.[1] Stir for 30 min until gas evolution ceases (formation of sodiomalonate enolate).

  • Addition: Add the nitrobenzyl bromide (dissolved in minimal DMF) dropwise to the enolate solution. Critical: Maintain temperature <10°C to prevent elimination by-products.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[1] Wash organics with brine to remove DMF.[1] Dry over 
    
    
    and concentrate.
  • Yield: Expect >85% of the alkylated diester intermediate.

Phase 2: Reductive Cyclization (The Ring Closure)

Objective: Reduce the nitro group to an amine, which spontaneously attacks the pendant ketone/ester to form the indole.

Reagents:

  • Alkylated Intermediate (from Phase 1)[1]

  • Iron Powder (Fe) (5.0 eq)[1]

  • Acetic Acid (glacial)[1]

  • Alternative:

    
    , Pd/C (if halide sensitivity is not an issue, though Fe/AcOH is preferred to avoid debromination if other halogens are present).
    

Step-by-Step:

  • Dissolution: Dissolve the intermediate in Acetic Acid / Ethanol (1:1 v/v).

  • Reduction: Add Iron powder. Heat to reflux (80–90°C) for 2–4 hours.

    • Mechanism:[3][4] The

      
       reduces to 
      
      
      .[1] The amine immediately attacks the
      
      
      -carbonyl of the malonate side chain, eliminating Ethanol and forming the indole ring.
  • Filtration: Cool to RT. Filter through a Celite pad to remove iron sludge.[1] Wash pad with EtOAc.[1]

  • Neutralization: Carefully neutralize the filtrate with

    
     (aq).[1]
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Data Summary Table:

ParameterPhase 1 (Alkylation)Phase 2 (Cyclization)
Temp 0°C

RT
90°C (Reflux)
Time 4–6 Hours2–4 Hours
Key Risk Exotherm / O-alkylation vs C-alkylationIncomplete reduction
Monitoring Disappearance of Bromide (

)
Appearance of Fluorescent Spot (Indole)

Process Workflow Diagram

ProtocolWorkflowStartStart: 2-(Bromomethyl)-4-methoxy-1-nitrobenzeneStep2Step 2: S_N2 Coupling(Formation of Aryl-Malonate)Start->Step2  Add to Enolate  Step1Step 1: Enolate Formation(Diethyl Malonate + NaH)Step1->Step2Step3Step 3: Fe/AcOH Reduction(Nitro -> Amine)Step2->Step3  Isolate Intermediate  Step4Step 4: Intramolecular Cyclization(Spontaneous)Step3->Step4  In Situ  EndFinal Product:Ethyl 5-methoxy-1H-indole-2-carboxylateStep4->End  Workup & Purify  

Figure 2: Step-wise synthetic workflow for indole construction.

Safety & Handling Protocols (Critical)

This compound is a potent lachrymator (tear-inducing agent) and skin irritant.[1]

  • Containment: All weighing and transfers must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Quenching Spills: Do not wipe dry.[1] Cover spills with a mixture of 5% Sodium Thiosulfate and Sodium Bicarbonate to quench the alkylating bromide capability before cleaning.[1]

  • Thermal Stability: Do not distill the neat compound. Nitro-benzyl halides can be thermally unstable.[1] Purification should be done via crystallization or low-temperature chromatography.[1]

References

  • American Elements. (n.d.).[1][5] this compound Product Specifications. Retrieved from [Link]

  • European Patent Office. (2018).[1][6] Process for Preparing Nitrobenzyl Bromides (EP 3587391 A1).[1][6] (Describes the synthesis of nitrobenzyl bromides as precursors for pyraclostrobin intermediates). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 77516, 2-(Bromomethyl)-1-methoxy-4-nitrobenzene. (Structural isomer data and safety profile). Retrieved from [Link][1][7][]

  • Glauser, G., et al. (2023).[1][9] The benzoxazinoid breakdown product 5-Methoxy-2-Nitrophenol has a dual function in maize defense. (Highlights the biological relevance of the methoxy-nitrobenzyl scaffold in plant defense). Retrieved from [Link]

2-(Bromomethyl)-4-methoxy-1-nitrobenzene in the synthesis of serotonin reuptake inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: 2-(Bromomethyl)-4-methoxy-1-nitrobenzene in the Synthesis of Serotonin Reuptake Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Novel SRI Scaffolds

Selective Serotonin Reuptake Inhibitors (SSRIs) form a cornerstone of modern pharmacotherapy for depressive and anxiety disorders. Their primary mechanism involves the inhibition of the serotonin transporter (SERT), which increases the extracellular concentration of the neurotransmitter serotonin (5-HT) in the synaptic cleft.[1][2][3] While existing SSRIs are effective, the quest for agents with improved efficacy, faster onset of action, and more favorable side-effect profiles is a significant driver of contemporary drug discovery.[3]

Many successful CNS agents, including several with serotonergic activity, are built around a core piperazine scaffold.[4][5][6][7] The N-alkylation of this piperazine ring with various arylmethyl groups is a proven strategy for tuning pharmacological activity. This application note details the utility of This compound as a key building block for the synthesis of novel diarylmethylpiperazine derivatives, which are promising precursors for new SRI candidates. The incorporated 4-methoxy-1-nitrobenzyl moiety is of particular interest, as both methoxyphenyl and nitrophenyl groups are found in compounds with high affinity for the serotonin transporter.[8][9][10]

This guide provides a detailed protocol for the N-alkylation of a model arylpiperazine, discusses the chemical rationale behind the methodology, and outlines subsequent transformations of the resulting intermediate.

Physicochemical Properties and Reactivity Profile

This compound is a versatile electrophilic reagent. Its reactivity is governed by the following structural features:

  • Benzylic Bromide: As a benzylic halide, the bromine atom is readily displaced by nucleophiles in SN2 reactions. The stability of the potential benzylic carbocation also facilitates this process.

  • Ortho-Nitro Group: The strongly electron-withdrawing nitro group at the ortho position enhances the electrophilicity of the benzylic carbon, making the molecule more susceptible to nucleophilic attack. This activating effect is crucial for achieving high yields in alkylation reactions with moderately nucleophilic amines like arylpiperazines.[11]

  • Para-Methoxy Group: The electron-donating methoxy group at the para position modulates the overall electronic properties of the aromatic ring, a common feature in many biologically active compounds that interact with monoamine transporters.[12]

Core Application: Synthesis of a Diarylmethylpiperazine Precursor

This section provides a robust, field-tested protocol for the synthesis of 1-((4-methoxy-1-nitrophenyl)methyl)-4-(2-methoxyphenyl)piperazine, a key intermediate for further elaboration into potential SRI candidates.

Reaction Principle

The synthesis is a direct N-alkylation reaction. The secondary amine of 1-(2-methoxyphenyl)piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. A mild inorganic base is used to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.[13][14]

Scheme 1: N-Alkylation of 1-(2-methoxyphenyl)piperazine

Detailed Experimental Protocol

Materials:

  • 1-(2-Methoxyphenyl)piperazine

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reactant Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-methoxyphenyl)piperazine (1.0 eq.).

  • Solvent and Base Addition: Under an inert atmosphere, add anhydrous acetonitrile to dissolve the piperazine derivative. Add finely powdered anhydrous potassium carbonate (2.0 eq.).

  • Reagent Addition: In a separate vial, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring piperazine suspension over 10-15 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure product, 1-((4-methoxy-1-nitrophenyl)methyl)-4-(2-methoxyphenyl)piperazine.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Arylpiperazine in Acetonitrile prep2 Add K₂CO₃ prep1->prep2 prep3 Add Reagent Solution (dropwise) prep2->prep3 react Heat to 60-70 °C (4-8 h) prep3->react Start Reaction monitor Monitor by TLC/LC-MS react->monitor workup1 Cool & Filter Salts monitor->workup1 Reaction Complete workup2 Concentrate Filtrate workup1->workup2 workup3 EtOAc Extraction & Washes (NaHCO₃, Brine) workup2->workup3 workup4 Dry (Na₂SO₄) & Concentrate workup3->workup4 purify Flash Chromatography workup4->purify end end purify->end Final Product

Caption: Workflow for the N-alkylation synthesis.

Data Summary

The following table summarizes representative data for the N-alkylation reaction.

ParameterValueNotes
Typical Yield 75-90%Dependent on reaction scale and purity of reagents.
Purity (Post-Chroma.) >98%As determined by HPLC or qNMR.
Appearance Pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 7.8-7.0 (m, Ar-H), 3.85 (s, OCH₃), 3.75 (s, Ar-CH₂-N), 3.1 (m, piperazine-H), 2.7 (m, piperazine-H)Expected chemical shifts are illustrative.
MS (ESI+) m/z [M+H]⁺Corresponds to the molecular weight of the product.

Subsequent Transformations: Accessing the Core Amine

The true synthetic utility of the synthesized intermediate lies in its potential for further modification. The primary transformation is the reduction of the aromatic nitro group to a primary amine. This amine is a critical functional handle for introducing further diversity, for example, through amide bond formation or reductive amination.

Protocol: Nitro Group Reduction

Principle: The nitro group can be efficiently reduced to an aniline derivative using tin(II) chloride in an acidic medium.

Procedure:

  • Dissolve the nitro-intermediate (1.0 eq.) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) in concentrated hydrochloric acid (HCl).

  • Heat the mixture at 50-60 °C for 2-4 hours, monitoring by TLC.

  • After cooling, carefully basify the mixture with a concentrated NaOH solution until a pH > 10 is reached.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the desired aniline derivative.

This resulting primary amine opens the door to a vast chemical space for creating libraries of novel compounds for screening as potential serotonin reuptake inhibitors.[15][16]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Adherence to the following quality control checkpoints is critical for reproducible success:

  • In-Process Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS is essential to confirm the consumption of starting materials and the formation of the desired product, preventing over-running or incomplete reactions.

  • Spectroscopic Confirmation: The structure of the final product and key intermediates must be unequivocally confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity Analysis: Final compound purity should be assessed using HPLC to ensure that the material submitted for biological screening is of the highest quality.

References

  • Bonaventure, P., et al. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Chen, L., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Thorn, C. F., et al. (2012). Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. Pharmacogenetics and Genomics. Available at: [Link]

  • Popik, P., et al. (2015). The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation. Behavioural Brain Research. Available at: [Link]

  • Gerdes, J. M., et al. (2000). Serotonin transporter inhibitors: synthesis and binding potency of 2'-methyl- and 3'-methyl-6-nitroquipazine. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Fei, J., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry. Available at: [Link]

  • General Procedure for O-Alkylation. (2021). Diva-portal.org. Available at: [Link]

  • Mokrosz, M. J., et al. (1993). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry. Available at: [Link]

  • Serotonin reuptake inhibitor – Knowledge and References. (2019). Taylor & Francis. Available at: [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives. (2025). ResearchGate. Available at: [Link]

  • Kim, K., et al. (2016). Design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines with dual serotonin and norepinephrine reuptake inhibitory activities. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Selective Serotonin Reuptake Inhibitors (SSRI) Pathway. (2012). PubMed Central (PMC), NIH. Available at: [Link]

  • 2C-B. Wikipedia. Available at: [Link]

  • SELECTIVE SEROTONIN RE-UPTAKE INHIBITORS: AN OVERVIEW. (2017). Psychiatria Danubina. Available at: [Link]

  • Serotonin Transporter Inhibitors: Synthesis and Binding Potency of 2′-Methyl- and 3′-Methyl-6-nitroquipazine. (2000). ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Side reactions in Williamson ether synthesis with 2-(Bromomethyl)-4-methoxy-1-nitrobenzene

[1]

Topic: Side Reactions in Williamson Ether Synthesis

Introduction: The "Janus" Substrate

You are likely employing 2-(Bromomethyl)-4-methoxy-1-nitrobenzene as a building block for a photocleavable linker or a specific pharmaceutical intermediate.[1] This molecule is chemically "schizophrenic": it is designed to be reactive, yet its functional groups compete against each other.

The presence of the nitro group (


)
  • Ortho-Activation (Pos 2): It activates the benzylic bromide for

    
     reactions (your desired pathway) but also facilitates photochemical degradation .[1]
    
  • Para-Activation (Pos 4): It activates the methoxy group for Nucleophilic Aromatic Substitution (

    
    ), a "silent killer" of yields in ether synthesis.
    

This guide moves beyond standard protocols to address the specific electronic and photochemical liabilities of this substrate.

Module 1: Critical Reactivity Profile & Pathways

Before troubleshooting, visualize the competition occurring in your flask. The diagram below maps the desired

ReactionPathwaysnode_substrateSubstrate:This compoundnode_productTarget Product(Benzyl Ether)node_substrate->node_product Alkoxide (RO-) SN2 (Desired)node_snarSide Product A:Ring-Substituted Ether(SNAr Displacement)node_substrate->node_snar Alkoxide (RO-) SNAr on Ringnode_photoSide Product B:Nitroso-aldehyde(Photolysis)node_substrate->node_photo UV/Blue Light Redox Cyclizationnode_hydroSide Product C:Benzyl Alcohol(Hydrolysis)node_substrate->node_hydro H2O / OH- Hydrolysis

Figure 1: Reaction landscape. Note that the Nitro group activates both the desired benzylic position and the undesired aromatic ring position.

Module 2: Troubleshooting Guides (Q&A)
Issue 1: "I see a new spot on TLC with a similar Rf to the starting material, but it's not the product."

Diagnosis:


 Trans-etherification.1
  • Mechanism:

    
    
    
  • Symptom: Mass spectrometry shows the correct mass for the product, but NMR shows loss of the aromatic methoxy singlet (

    
     ppm) and appearance of your nucleophile's signals in the wrong ratio.
    

Corrective Action:

  • Lower the Temperature:

    
     typically has a higher activation energy than benzylic 
    
    
    . Run the reaction at 0°C to RT ; avoid reflux.
  • Change the Base: Switch from small, "hard" alkoxides (like NaOMe or NaOEt) to "softer" or bulkier bases if possible. If generating the alkoxide in situ, use Cs2CO3 in DMF/Acetone rather than NaH, as the carbonate is less likely to drive the

    
     pathway [1].
    
  • Stoichiometry: Do not use a large excess of the nucleophile. Keep the ratio close to 1:1.

Issue 2: "The reaction mixture turned dark green/brown and the yield is plummeting."

Diagnosis: Photochemical Decomposition (The Ortho-Nitro Effect). Compounds with a nitro group ortho to a benzylic carbon are classic photolabile protecting groups .[1] Upon exposure to light (

1
  • Causality: Standard laboratory fluorescent lighting emits enough UV/blue light to trigger this reaction over several hours.[1]

  • Symptom: Darkening of the solution (formation of azo/nitroso byproducts) and appearance of aldehyde peaks in NMR (

    
     ppm).
    

Corrective Action:

  • Total Darkness: Wrap reaction flasks, columns, and workup funnels in aluminum foil .

  • Amber Glass: Store the starting material in amber vials.

  • Speed: Minimize handling time in illuminated hoods.

Issue 3: "I isolated a solid that is insoluble in ether and melts at a high temperature."

Diagnosis: Radical Dimerization (Wurtz-type coupling). Nitrobenzyl halides can undergo single-electron transfer (SET) reactions in the presence of strong bases (especially NaH), leading to the formation of dinitro-bibenzyl dimers [3].

Corrective Action:

  • Avoid NaH: If possible, use K2CO3 or Ag2O (Silver Oxide) as the base. Silver oxide facilitates the

    
     reaction by coordinating with the halogen (halophilicity) without generating free radicals or highly basic conditions.
    
  • Degas Solvents: Oxygen can sometimes promote radical chains; however, in this specific case, strict exclusion of oxygen is good practice to prevent oxidative degradation.

Module 3: Optimized "Gold Standard" Protocol

This protocol is designed to minimize

1

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Nucleophile: Alcohol/Phenol (1.1 equiv)[1]

  • Base: Cesium Carbonate (

    
    , 1.5 equiv) or Potassium Carbonate (
    
    
    )
  • Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)

  • Catalyst: TBAI (Tetrabutylammonium iodide, 5 mol%) - Optional, accelerates

    
     allowing lower temps.[1]
    

Step-by-Step:

  • Preparation (Dark Mode): Wrap the reaction flask and addition funnel in aluminum foil. Ensure the room lights are dimmed if possible during weighing.

  • Activation: In the foil-wrapped flask, dissolve the Alcohol/Phenol in anhydrous DMF. Add

    
     . Stir for 15 minutes at Room Temperature (RT) to generate the active nucleophile.
    
  • Addition: Add This compound in one portion.

    • Note: If the reaction is exothermic, cool to 0°C before addition.

  • Reaction: Stir at RT. Monitor by TLC every 30 minutes.

    • Critical: Do not heat above 40°C unless conversion is stalled after 4 hours.

  • Quench: Pour the mixture into ice-water (weakly acidic pH 4-5 helps prevent post-workup hydrolysis, though not strictly necessary for ethers).

  • Workup: Extract with EtOAc. Wash organic layer with water (

    
    ) to remove DMF.[1] Dry over 
    
    
    .[1]
  • Purification: Flash chromatography (foil-wrapped column) using Hexanes/EtOAc.

Module 4: Comparative Solvent/Base Data

Use this table to select conditions based on your specific nucleophile.

Nucleophile TypeRecommended BaseSolventTemp LimitRisk Factor
Primary Alcohol

(Careful) or

THF / DMF0°CHigh (

risk with strong alkoxide)
Phenol

or

Acetone / ACNReflux (Acetone)Low (Phenoxide is softer nucleophile)
Carboxylic Acid

DMFRTLow (Ester formation is fast)
Amine

or DIPEA
DCM / ACNRTMedium (Amine can displace

or

)
References
  • Williamson Ether Synthesis Mechanism & Scope.

    • Source: Master Organic Chemistry.[1]

    • Context: General mechanism and competition between substitution and elimination.[1]

    • URL:[Link]

  • Photochemistry of Nitrobenzyl Groups.

    • Source:Journal of the American Chemical Society (via ACS Publications). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds."
    • Context: Explains the mechanism of light-induced redox cycliz
    • URL:[Link][1]

  • Nucleophilic Arom

    
    ). 
    
    • Source: Wikipedia / Organic Chemistry Portal.[1]

    • Context: Reactivity of nitro-substituted aromatic rings toward nucleophiles.[1]

    • URL:[Link][1]

  • Substrate Data: 2-(Bromomethyl)-1-methoxy-4-nitrobenzene. [1]

    • Source: PubChem (N
    • Context: Physical properties and safety data for the structural isomer (2-methoxy-5-nitrobenzyl bromide) which shares the core reactivity logic.[1]

    • URL:[Link][1]

Technical Support Center: Purification of Products from Reactions with 2-(Bromomethyl)-4-methoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-4-methoxy-1-nitrobenzene. This versatile reagent is a cornerstone in the synthesis of complex molecules, but its reactivity profile can lead to challenges in product purification. This guide provides in-depth, field-proven insights to help you navigate these challenges, ensuring the integrity and purity of your final compounds.

Core Principles in Purifying Nitroaromatic Compounds

Derivatives of this compound possess a unique combination of functional groups that dictate their purification strategy. The presence of the nitro group, a strong electron-withdrawing group, significantly increases the polarity of the molecule. The benzyl bromide moiety is highly reactive towards nucleophiles, which is the basis of its synthetic utility but also a potential source of byproducts if not handled correctly.[1] The methoxy group acts as an electron-donating group, influencing the overall electronic properties of the aromatic ring.

The primary purification techniques for these compounds are recrystallization and silica gel column chromatography .[2] The choice between them depends on the physical state of your product, its purity level after the initial work-up, and its stability.

  • Recrystallization is ideal for solid compounds with moderate purity (typically >85-90%). It is a cost-effective and scalable method that relies on the difference in solubility of the desired compound and impurities in a chosen solvent at different temperatures.

  • Column Chromatography is the workhorse for purifying oils, non-crystalline solids, or complex mixtures containing multiple components with similar polarities. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being eluted by a mobile phase.

Troubleshooting Guide: From Reaction Work-up to Pure Product

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Initial Work-up & Isolation Issues

Question: My reaction mixture formed a persistent emulsion during the aqueous wash. How can I break it?

Answer: Emulsions are common when organic and aqueous phases have similar densities or when surfactants or finely divided solids are present. Here’s a systematic approach to break them:

  • Patience and Gravity: Allow the mixture to stand undisturbed for an extended period (15-30 minutes). Sometimes, the phases will separate on their own.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, forcing the separation of the organic layer.

  • Solvent Addition: Add a small amount of the organic solvent used for extraction. This can help to decrease the viscosity and density of the organic phase.

  • Gentle Agitation: Gently swirl or stir the mixture with a glass rod. Avoid vigorous shaking, which can worsen the emulsion.

  • Filtration: For emulsions caused by fine solid precipitates, filtering the entire mixture through a pad of Celite® can remove the solid that is stabilizing the emulsion.

Question: After evaporating the solvent, my crude product is a dark, colored oil/solid. What causes this color and how can I remove it?

Answer: The color in nitroaromatic compounds often arises from trace impurities, such as nitrophenolic compounds or charge-transfer complexes.[3][4] These can form due to side reactions or decomposition.

  • Caustic Wash: During the work-up, a wash with a dilute base (e.g., 1M NaOH or NaHCO₃ solution) can help remove acidic impurities like nitrophenols.[3]

  • Activated Carbon: For persistent color in a product destined for recrystallization, you can add a small amount of activated charcoal to the hot, dissolved solution. The charcoal adsorbs colored impurities, and it is then removed by hot filtration. Use charcoal sparingly, as it can also adsorb your desired product.

  • Silica Gel Plug: If the product is relatively non-polar, you can dissolve the crude material in a minimal amount of a non-polar solvent (like dichloromethane or ethyl acetate/hexane) and pass it through a short plug of silica gel. The highly polar colored impurities will often remain adsorbed at the top of the silica.

Recrystallization Problems

Question: My product "oils out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, causing it to separate as a liquid.[5]

  • Reheat and Add Solvent: Reheat the solution until the oil redissolves completely.

  • Add More Solvent: Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.

  • Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Rapid cooling encourages oiling out. Insulating the flask can help.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal (a "seed crystal") to the cooled solution to initiate crystallization.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Switch to a Two-Solvent System: If a single solvent fails, a two-solvent system is an excellent alternative.[5] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, and then cool slowly.

Table 1: Common Solvents for Recrystallization & Chromatography

SolventPolarity IndexBoiling Point (°C)Notes
n-Hexane0.169Very non-polar. Good "poor" solvent for two-solvent systems.
Toluene2.4111Good for dissolving aromatic compounds at high temperatures.
Dichloromethane (DCM)3.140Excellent solvent, but its low boiling point can be a challenge.
Ethyl Acetate (EtOAc)4.477A versatile, moderately polar solvent. Often used with hexane for chromatography.
Ethanol (EtOH)4.378A polar, protic solvent. Good for recrystallizing more polar compounds.
Methanol (MeOH)5.165Very polar. Can be a good "poor" solvent for non-polar compounds.
Column Chromatography Challenges

Question: My compound streaks on the TLC plate. What does this indicate for column chromatography?

Answer: Streaking on a TLC plate often suggests one of the following issues:

  • Overloading: The sample spot is too concentrated. Try spotting a more dilute solution.

  • Acidity/Basicity: The compound may be interacting too strongly with the silica gel, which is weakly acidic. To mitigate this, you can add a small amount (~0.5-1%) of triethylamine to your eluent for basic compounds or acetic acid for acidic compounds.

  • Decomposition: The compound may be unstable on silica. This is a known issue for some nitro compounds.[6] If you suspect decomposition, consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography.[7]

Question: How do I select the optimal solvent system (eluent) for my column?

Answer: The goal is to find a solvent system that gives your desired product a retention factor (Rƒ) of ~0.3 on the TLC plate.

  • Start Non-Polar: Begin with a non-polar solvent like hexane or a hexane/ethyl acetate mixture (e.g., 9:1).

  • Increase Polarity Gradually: Run TLC plates with increasing amounts of the more polar solvent (e.g., 8:2, 7:3 hexane/EtOAc).

  • Analyze the Rƒ:

    • If Rƒ is too high (>0.5), your eluent is too polar.

    • If Rƒ is too low (<0.1), your eluent is not polar enough.

    • An Rƒ of ~0.3 provides the best separation on a column, ensuring the compound spends enough time interacting with the stationary phase to separate from impurities but not so long that the bands become excessively broad.

Visualizing the Purification Process

A logical workflow is crucial for efficient and successful purification. The diagrams below outline the decision-making process and the standard experimental sequence.

Purification_Strategy Start Crude Product (Post-Workup) IsSolid Is the product a solid? Start->IsSolid PurityCheck Purity > 90% by TLC/NMR? IsSolid->PurityCheck Yes Column Column Chromatography IsSolid->Column No (Oil) Recrystallize Recrystallization PurityCheck->Recrystallize Yes PurityCheck->Column No PureProduct Pure Product Recrystallize->PureProduct Column->PureProduct

Caption: Decision tree for selecting a purification method.

Purification_Workflow A Reaction Quench & Aqueous Work-up B Solvent Removal (Rotary Evaporation) A->B C Crude Product Analysis (TLC) B->C D Primary Purification (Column or Recrystallization) C->D E Purity Assessment (TLC, NMR, LC-MS) D->E F Pure, Dry Product E->F

Caption: Standard experimental purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions with this compound? The primary reaction pathway involves nucleophilic substitution at the benzylic carbon. Common byproducts can include:

  • Unreacted Starting Material: If the reaction did not go to completion.

  • Hydrolysis Product: Reaction with trace water can form the corresponding benzyl alcohol, 2-(hydroxymethyl)-4-methoxy-1-nitrobenzene.

  • Elimination Products: Under strongly basic conditions, elimination could occur, though this is less common.

  • Over-alkylation: If the nucleophile has multiple reactive sites.

Q2: How should I store the purified product? Benzyl bromides can be sensitive to light and moisture. It is best to store the purified product in a sealed, amber vial in a cool, dark, and dry place, such as a desiccator or under an inert atmosphere (nitrogen or argon) for long-term storage.

Q3: What analytical techniques are essential for confirming purity?

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and purity assessment. The absence of impurity signals in the NMR spectrum is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is indicative of a pure crystalline solid.

Detailed Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water or a saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel.

  • Add the extraction solvent (e.g., ethyl acetate, DCM).

  • Shake the funnel gently, venting frequently. Allow the layers to separate.

  • Drain the aqueous layer.

  • Wash the organic layer sequentially with:

    • Water (1x)

    • Saturated aqueous NaHCO₃ (1x, to remove acidic impurities)

    • Brine (1x, to facilitate drying)

  • Drain the organic layer into a clean flask. Dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Protocol 2: General Column Chromatography
  • Prepare the Column: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand.

  • Pack the Column: Fill the column with the chosen non-polar solvent (e.g., hexane). Slowly add silica gel as a slurry in the same solvent. Tap the column gently to ensure even packing without air bubbles. Add another layer of sand on top.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like DCM. Use a pipette to carefully apply the sample to the top of the sand layer.

  • Elute: Carefully add the eluent to the column. Begin collecting fractions.

  • Monitor: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • American Elements. this compound.

  • CymitQuimica. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene.

  • Google Patents. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.

  • Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?

  • Google Patents. US2229532A - Process for the purification of nitro aliphatic compounds.

  • Reddit r/OrganicChemistry. Struggling with the purification of a nitroaldol product.

  • PubChem. 2-(Bromomethyl)-1-methoxy-4-nitrobenzene.

  • PubChem. 2-Bromo-4-methoxy-1-nitrobenzene.

  • The Royal Society of Chemistry. Supporting Information for: [Specific Paper Title].

  • UET Lahore. Purification of Organic Compounds: from Crude Product to Purity.

  • SIELC Technologies. Separation of 1-(Bromomethyl)-2-chloro-4-nitrobenzene on Newcrom R1 HPLC column.

  • Chemistry LibreTexts. 24.6: Nitro Compounds.

  • SIELC Technologies. Benzene, 2-methoxy-1-methyl-4-nitro-.

  • Fluorochem. 2-Bromo-1-methoxy-4-methyl-3-nitrobenzene.

  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo-4-ethoxy-1-nitrobenzene and 2-Bromo-4-methoxy-1-nitrobenzene.

  • The Royal Society of Chemistry. Supporting Information.

  • BenchChem. Recrystallization methods for 2-Isopropyl-1-methoxy-4-nitrobenzene.

  • YouTube. Which of the following reaction will give 1-methoxy-4-nitrobenzene.

  • BenchChem. Solvent selection for efficient recrystallization of 4'-Bromomethyl-2-cyanobiphenyl.

Sources

Optimizing reaction conditions for alkylation with 2-(Bromomethyl)-4-methoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

The Reagent Profile: 2-(Bromomethyl)-4-methoxy-1-nitrobenzene is a specialized electrophile primarily used to introduce the 4-methoxy-2-nitrobenzyl (MNB) group. This moiety serves as a photolabile protecting group ("caging group") for carboxylic acids, amines, phosphates, and alcohols. Upon exposure to UV light (typically 350–365 nm), the MNB group undergoes an intramolecular rearrangement to release the free substrate.

The Core Challenge: The presence of the ortho-nitro group creates a "instability paradox":

  • Electronic Activation: The electron-withdrawing nitro group activates the benzylic bromide toward nucleophilic attack (

    
    ), making it a potent alkylating agent.
    
  • Photochemical Instability: The same nitro group renders the molecule highly sensitive to ambient light, leading to premature degradation via nitro-to-nitroso rearrangement.

Part 2: Pre-Reaction Stability & Handling (The "Zero-Hour" Protocol)

Failure to observe these protocols accounts for ~40% of reported low yields.

Critical Handling Guidelines
ParameterSpecificationTechnical Rationale
Light Exposure Strict Dark/Amber The o-nitrobenzyl moiety rearranges to a nitroso-benzaldehyde derivative upon exposure to UV/blue light. Handling under red light is recommended.
Moisture < 50 ppm Water Benzylic bromides are prone to hydrolysis. The resulting benzyl alcohol is a dead-end byproduct that cannot alkylate your target.
Temperature < 40°C Nitrobenzyl halides are thermally unstable. Exothermic decomposition can occur at elevated temperatures.[1] Store at -20°C.
Visual Quality Check
  • Pass: Off-white to pale yellow crystalline solid.

  • Fail: Deep yellow, orange, or brown sticky solid. (Indicates hydrolysis or photolysis).

Part 3: Reaction Optimization (The Alkylation Workflow)

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Nucleophile basis.

  • Solvent Selection:

    • Primary Recommendation:Anhydrous DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile) .

    • Why: Polar aprotic solvents stabilize the transition state of the

      
       displacement while dissolving the polar nitro-aromatic reagent.
      
    • Avoid: Alcohols (competes as nucleophile), Acetone (if using strong bases that promote aldol condensation).

  • Base Selection:

    • For Acidic Nucleophiles (Phenols, Carboxylic Acids):K₂CO₂ (1.5 equiv) or Cs₂CO₃ (1.2 equiv) . Cesium ("The Cesium Effect") often improves yields due to higher solubility and "naked" anion formation.

    • For Amines:DIPEA (Hunig’s Base, 1.5 equiv) . Avoid primary amines as bases to prevent side-alkylation.

  • Stoichiometry:

    • Use 1.1 to 1.2 equivalents of the bromide relative to the nucleophile. Large excesses are unnecessary and complicate purification due to the bromide's light sensitivity.

  • The "Finkelstein Boost" (For Sluggish Reactions):

    • If the reaction is <50% complete after 4 hours, add 10 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).

    • Mechanism:[2][3][4][5][6][7] This generates the in situ benzyl iodide, which is a significantly better leaving group than bromide (

      
      ), accelerating the rate by orders of magnitude.
      
Workflow Logic Diagram

ReactionLogic Start Start: Select Nucleophile Type Nucleophile Type? Start->Type Amine Amine (1° or 2°) Type->Amine AcidPhenol Carboxylic Acid / Phenol Type->AcidPhenol CondAmine Solvent: DCM or MeCN Base: DIPEA (1.5 eq) Temp: 0°C to RT Amine->CondAmine CondAcid Solvent: DMF Base: K2CO3 or Cs2CO3 Temp: RT AcidPhenol->CondAcid Check Check TLC/LCMS (2-4 Hours) CondAmine->Check CondAcid->Check Outcome Conversion? Check->Outcome Good Proceed to Workup (Protect from Light!) Outcome->Good High Bad < 50% Conversion Outcome->Bad Low Fix Add 10 mol% NaI (Finkelstein) Extend Time Bad->Fix Fix->Check Re-check

Caption: Decision matrix for alkylation conditions based on nucleophile type.

Part 4: Troubleshooting & FAQs

Q1: My reaction mixture turned dark red/brown immediately. Is this normal?

Diagnosis: Likely Photodecomposition or Meisenheimer Complex formation .

  • The Science: Nitrobenzyl compounds are photo-active.[8] Upon UV exposure, they rearrange to nitroso species (deeply colored). Alternatively, if you used a very strong base (like NaH) and a nucleophile, you might be attacking the aromatic ring (SNAr) rather than the benzylic position, forming a colored Meisenheimer complex.

  • The Fix:

    • Wrap the flask in aluminum foil.

    • Switch to a milder base (Carbonate instead of Hydride).

    • Check LCMS for the mass of the "Nitroso" byproduct (

      
       mass shift is common in some rearrangements, or simply loss of the bromide).
      
Q2: I see a byproduct with Mass [M+16] or [M-Br+OH].

Diagnosis: Hydrolysis .

  • The Science: The benzylic bromide reacted with water instead of your nucleophile, forming 4-methoxy-2-nitrobenzyl alcohol.

  • The Fix:

    • Dry your solvent (DMF is hygroscopic; use molecular sieves).

    • Increase the equivalents of the bromide (to 1.3 eq) to account for "sacrificial" hydrolysis.

Q3: The product degrades during purification (Silica Gel).

Diagnosis: Acid Sensitivity or Light on Column .

  • The Science: Silica gel is slightly acidic. While the MNB group is generally stable to acid, prolonged exposure on a column under bright lab lights can induce cleavage.

  • The Fix:

    • Add 1% Triethylamine to your eluent to neutralize the silica.

    • Wrap the column in foil or turn off hood lights during purification.

Q4: Can I heat the reaction to speed it up?

Diagnosis: Risky .

  • The Science: o-Nitrobenzyl halides have low thermal stability. Heating >60°C increases the risk of violent decomposition and polymerization.

  • The Fix: Use the Finkelstein condition (add NaI) at Room Temperature instead of heating.

Part 5: Degradation Pathway Visualization

Understanding how the reagent fails is key to preventing it.

Degradation Reagent 2-(Bromomethyl)- 4-methoxy-1-nitrobenzene Light UV Light (hν) Reagent->Light Water Water (Hydrolysis) Reagent->Water Target Desired Alkylated Product Reagent->Target + Nucleophile (Dark/Dry) Nitroso o-Nitrosobenzaldehyde Derivative (Deep Color / Inactive) Light->Nitroso Rearrangement Alcohol Benzyl Alcohol Derivative (Dead End) Water->Alcohol Displacement

Caption: Competing pathways. Success requires suppressing the Light and Water pathways.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Detailed mechanisms of o-nitrobenzyl photolysis).
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

  • Finkelstein, H. (1910).[9] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[6][9][10] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[9] (Foundational text for Iodide catalysis).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Benzylic SN2 reactivity).

Sources

Technical Support Center: Phase-Transfer Catalysis in Reactions of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing phase-transfer catalysis (PTC) for reactions involving 2-(Bromomethyl)-4-methoxy-1-nitrobenzene. This guide is structured to provide in-depth, field-proven insights into optimizing your experiments, troubleshooting common issues, and understanding the underlying chemical principles.

The Power of PTC for a Key Building Block

This compound is a valuable electrophilic building block in medicinal chemistry and materials science. Its benzylic bromide moiety is highly susceptible to nucleophilic substitution (SN2) reactions. However, many potent nucleophiles (such as phenoxides, carboxylates, and cyanide salts) are ionic salts, exhibiting poor solubility in the organic solvents required to dissolve the substrate. This immiscibility is a classic challenge in organic synthesis, often leading to extremely slow or non-existent reactions.

Phase-transfer catalysis (PTC) elegantly resolves this issue. By employing a catalyst—typically a quaternary ammonium or phosphonium salt—an anionic nucleophile can be shuttled from an aqueous or solid phase into the organic phase, where it can readily react with the substrate.[1][2] This technique offers numerous advantages, including the use of inexpensive and environmentally benign solvents like water and toluene, milder reaction conditions, faster reaction rates, higher yields, and simplified process operations.[2][3][4]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of PTC hinges on a regenerative cycle that continuously transports the nucleophile into the organic phase. The catalyst, often denoted as Q⁺X⁻, where Q⁺ is a lipophilic cation, facilitates this process.

PTC_Cycle cluster_organic Organic Phase org_substrate Substrate (Ar-CH₂Br) org_product Product (Ar-CH₂-Nu) catalyst_return Catalyst Byproduct [Q⁺ Br⁻] ion_pair Reactive Ion Pair [Q⁺ Nu⁻] ion_pair->org_product interface2 catalyst_return->interface2 aq_nucleophile Nucleophile Source (M⁺ Nu⁻) interface1 aq_byproduct Byproduct (M⁺ Br⁻) interface1->ion_pair

Caption: The Starks' extraction mechanism for phase-transfer catalysis.

Frequently Asked Questions (FAQs)

Q1: Why is PTC the preferred method for reactions with this compound?

A: This substrate is a classic benzylic halide, which are among the best substrates for PTC-mediated SN2 reactions.[5] Traditional methods would require polar aprotic solvents (e.g., DMF, DMSO) to dissolve both the organic substrate and the ionic nucleophile. These solvents are often expensive, toxic, and difficult to remove.[6] PTC allows the reaction to occur in a biphasic system (e.g., toluene/water), which is greener, more cost-effective, and simplifies product workup.[7] The result is typically faster reactions, higher purity products, and a more scalable process.[2]

Q2: How do I select the optimal phase-transfer catalyst for my reaction?

A: Catalyst selection is critical and depends on whether the reaction is limited by the transfer rate of the nucleophile or the intrinsic reaction rate in the organic phase.[8] Quaternary ammonium ('quat') and phosphonium salts are the most common choices.[9]

  • Quaternary Ammonium Salts (Quats): Highly effective and economical. The lipophilicity of the cation is key. A common metric is the total number of carbon atoms (C#). For most SN2 reactions, which are often intrinsic-rate limited, a C# between 16 and 32 provides a good balance of organic solubility and reactivity.[4]

  • Quaternary Phosphonium Salts: Generally more thermally stable than ammonium salts, making them suitable for reactions requiring higher temperatures.[7]

  • Crown Ethers & Cryptands: Excellent for complexing alkali metal cations (like K⁺), thereby "liberating" the anion for transfer.[10] However, they are significantly more expensive and can be toxic.[5]

  • Polyethylene Glycols (PEGs): A less active but cheaper and less toxic alternative.[11]

Catalyst TypeCommon ExamplesOptimal Use Case & Rationale
Symmetrical Quats Tetrabutylammonium Bromide (TBAB)Good for general-purpose use. TBAB is highly effective and widely available. Its moderate lipophilicity makes it easy to remove with aqueous washes.
Asymmetrical Quats Aliquat® 336 (Methyltricaprylammonium chloride)Excellent for transferring a wide range of nucleophiles due to high lipophilicity. Ideal when the reaction is sluggish with less lipophilic catalysts.
Phosphonium Salts Tetrabutylphosphonium Bromide (TBPB)Use when reaction temperatures exceed ~80-100 °C, where quats may begin to decompose (Hofmann elimination).
Crown Ethers 18-Crown-6Specifically for reactions using potassium salts (e.g., KCN, KOPh). It perfectly chelates the K⁺ ion, creating a highly reactive "naked" anion.
Q3: What is the role of the solvent system? Can I run the reaction neat?

A: The solvent system is crucial. The organic solvent must dissolve the substrate and the catalyst-nucleophile ion pair, but it should not be miscible with the aqueous phase. Toluene, xylenes, and chlorobenzene are excellent choices. The polarity of the organic solvent can influence the intrinsic reaction rate.[3]

The aqueous phase serves as a reservoir for the inorganic nucleophile. Using a saturated or highly concentrated (e.g., 50% w/w) aqueous solution of the nucleophilic salt drives the equilibrium of anion exchange, pushing the catalyst-nucleophile pair into the organic phase.[10] In some cases, particularly for O-alkylation of phenols, minimizing water (solid-liquid PTC) can suppress undesired C-alkylation side reactions.[12]

Running the reaction neat (solvent-free) is possible if the nucleophile and substrate are liquids, which can lead to extremely high productivity.[4]

Q4: How can I effectively monitor the progress of my reaction?

A: The most reliable methods are thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

  • TLC: Provides a quick and qualitative assessment. Spot the reaction mixture against a standard of the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicates progress.

  • HPLC/GC: Offers quantitative analysis. A small aliquot of the organic phase can be periodically withdrawn, diluted, and injected to determine the precise conversion of starting material to product over time. This is the preferred method for kinetic studies and process optimization.

Q5: What are the primary safety concerns?

A: this compound is a benzylic bromide and should be treated as a lachrymator and a potential alkylating agent. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Many PTC reactions can be exothermic, especially on a larger scale.[13] Ensure the reaction vessel is equipped with adequate cooling and temperature monitoring.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction is very slow, has stalled, or resulted in a low yield. What are the potential causes and how can I fix this?

A: Low yield is the most common issue and can stem from several factors. Systematically evaluating each parameter is key to identifying the root cause.

Troubleshooting cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Conditions start Low Yield or Stalled Reaction c1 Is the Catalyst Active? start->c1 c2 Is the Nucleophile Source Fresh? c1->c2 If Yes s1 Action: Use fresh catalyst. Consider a more lipophilic one (e.g., Aliquat 336). c1->s1 No c3 Is the Substrate Pure? c2->c3 If Yes p1 Is Agitation Sufficient? c3->p1 If Yes p2 Is Temperature Optimal? p1->p2 If Yes s2 Action: Increase stirring speed. Ensure a visible vortex or fine emulsion is formed. p1->s2 No p3 Is the Solvent System Correct? p2->p3 If Yes s3 Action: Gently increase temperature in 10°C increments. Monitor for decomposition. p2->s3 No p4 Is Water Content Appropriate? p3->p4 If Yes s4 Action: Ensure organic solvent is non-polar and immiscible with water (e.g., Toluene). p3->s4 No end Consult advanced literature for specific nucleophile. p4->end If Yes

Caption: A decision tree for troubleshooting low reaction yields.

  • Catalyst Inactivity or Poisoning: The single most likely culprit. The catalyst can be "poisoned" if the leaving group (bromide) has a higher affinity for the catalyst cation than the incoming nucleophile.[4] While bromide is less problematic than iodide, this can still occur. Solution: Increase catalyst loading (from 1-2 mol% to 5 mol%). If that fails, switch to a more lipophilic catalyst (e.g., from TBAB to Aliquat 336) to alter the ion-pairing equilibrium.

  • Insufficient Mass Transfer (Agitation): PTC reactions occur at the liquid-liquid interface. If stirring is inadequate, the interfacial surface area is too small for efficient anion exchange.[3] The reaction rate is directly proportional to the stirring speed up to a certain plateau.[14] Solution: Increase the stirring rate significantly. For lab-scale reactions, aim for >600 RPM to ensure the formation of a fine emulsion.

  • Sub-optimal Temperature: While many PTC reactions proceed at room temperature, some require thermal energy to overcome the activation barrier. Solution: Gradually increase the temperature. A good starting point is 50-60 °C. Be cautious, as excessively high temperatures can lead to catalyst decomposition and side reactions.[11]

  • Anion Hydration: The nucleophile in the aqueous phase is surrounded by a hydration shell. If the aqueous phase is too dilute, this shell is robust and makes it difficult for the catalyst to extract the "bare" anion.[10] Solution: Use a concentrated (e.g., 50% w/w) or saturated aqueous solution of your nucleophilic salt. This reduces the activity of water and favors the transfer process.

Problem 2: Formation of Significant Byproducts

Q: I'm observing significant impurities alongside my desired product. What are the likely side reactions and how can they be minimized?

A: The primary substrate is prone to specific side reactions, primarily driven by the basicity and nucleophilicity of the species present.

Side_Reactions cluster_products Potential Reaction Products substrate Ar-CH₂Br (Starting Material) desired Desired Sₙ2 Product (Ar-CH₂-Nu) substrate->desired hydrolysis Hydrolysis Byproduct (Ar-CH₂-OH) substrate->hydrolysis dimer Dimer Byproduct (Ar-CH₂-O-CH₂-Ar) hydrolysis->dimer reagent_nu Nucleophile (Nu⁻) reagent_nu->desired Sₙ2 Attack reagent_oh Hydroxide (OH⁻) reagent_oh->hydrolysis Sₙ2 Attack (from base) reagent_alkoxide Alkoxide (Ar-CH₂-O⁻) reagent_alkoxide->dimer Sₙ2 Attack on Starting Material

Caption: Potential reaction pathways for this compound.

  • Hydrolysis: The most common byproduct is 2-(hydroxymethyl)-4-methoxy-1-nitrobenzene, formed by the reaction of the substrate with hydroxide ions (OH⁻) from the aqueous base. Solution:

    • Use a non-hydroxide base if possible (e.g., K₂CO₃, K₃PO₄).

    • If a hydroxide base is necessary, use it at the lowest effective concentration and temperature.

    • Ensure your primary nucleophile is sufficiently reactive to outcompete the hydroxide ion.

  • Dimerization: The hydrolysis product (the alcohol) can be deprotonated by the base to form an alkoxide, which can then act as a nucleophile and attack another molecule of the starting material to form a dibenzyl ether dimer. Solution: This is a consecutive reaction that becomes significant when the starting material concentration drops. Minimizing hydrolysis is the best prevention. Running the reaction to a moderate conversion (~90-95%) instead of pushing for 100% can also limit the formation of such late-stage byproducts.

  • C-Alkylation (for ambident nucleophiles): When using nucleophiles like phenoxides, which can react at either the oxygen or a ring carbon, C-alkylation can be a problematic side reaction. Solution: To favor O-alkylation, minimize the presence of hydrogen-bonding species.[12] This means using minimal water (i.e., solid-liquid PTC with powdered base) and a non-polar aprotic solvent like toluene.

Problem 3: Difficulty in Product Purification

Q: I'm struggling to separate my product from the phase-transfer catalyst after the reaction. What are the best practices for purification?

A: Catalyst removal is a common challenge in PTC.[15] The strategy depends on the properties of your catalyst and product.

  • Aqueous Extraction: This is the simplest method. If you used a catalyst with moderate lipophilicity like TBAB, it can often be removed by washing the organic phase multiple times with water or brine.

  • Adsorption: If aqueous washes are insufficient (often the case with highly lipophilic catalysts like Aliquat 336), the catalyst can be removed by passing the crude product solution through a plug of silica gel, alumina, or clay. The polar catalyst will adsorb onto the stationary phase while the less polar product elutes.

  • Distillation: If your product is volatile and thermally stable, it can be distilled away from the non-volatile catalyst salt.[16]

  • Crystallization: If your product is a solid, recrystallization is often an excellent method for rejecting the catalyst, which will typically remain in the mother liquor.

  • Supported Catalysts: For future experiments, consider using a catalyst immobilized on a solid support (e.g., polymer resin).[11] This allows for simple filtration to remove the catalyst, greatly simplifying the workup.

General Experimental Protocol: O-Alkylation of a Phenol

This protocol provides a template for the reaction of this compound with a generic phenol using liquid-liquid PTC. It should be adapted based on the specific reactivity of the nucleophile.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, condenser, and temperature probe, add the phenol (1.0 eq.), toluene (5-10 mL per gram of substrate), and tetrabutylammonium bromide (TBAB, 0.05 eq.).

  • Addition of Reagents: Begin vigorous stirring (>600 RPM). Add an aqueous solution of sodium hydroxide (2.0 eq., 50% w/w). A milky emulsion should form.

  • Substrate Addition: Add a solution of this compound (1.1 eq.) in a small amount of toluene dropwise over 10-15 minutes. An exotherm may be observed.

  • Reaction: Heat the mixture to 50-60 °C and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove any unreacted phenol), water (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.

References

  • Slideshare. (n.d.).
  • OperaChem. (2023).
  • Zhu, W. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research.
  • Zhu, W. (2022).
  • PTC Organics, Inc. (n.d.).
  • Enantioselective Michael reaction of nitroalkanes and chalcones by phase-transfer catalysis using chiral qu
  • Dalal Institute. (n.d.).
  • Benchchem. (n.d.).
  • Macmillan Group. (2008).
  • Weintraub, R. C. (2012). Phase Transfer Catalysis: Catalyst Screening, Reaction Development, and Mechanism Analysis.
  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Wikipedia. (n.d.).
  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry.
  • PTC Organics, Inc. (n.d.).
  • Unnamed Source. (2026).
  • Abdel-Malek & Ewies. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • PTC Organics, Inc. (n.d.).
  • PTC Organics, Inc. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development.

Sources

Technical Support Center: Purification of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene

[1]

Ticket ID: REC-BNZ-3913 Subject: Optimization of Recrystallization & Impurity Removal Safety Alert: Lachrymator / Corrosive. This compound is a potent mucous membrane irritant.[1] All procedures must be performed in a functional fume hood.[1]

Part 1: Compound Verification & Properties

Issue: Users frequently confuse this target with its aryl bromide isomer, leading to incorrect solvent choices.

FeatureTarget Compound Common Isomer (Confusion)
Name This compound 2-Bromo-4-methoxy-1-nitrobenzene
Structure Benzyl Bromide (-CH₂Br)Aryl Bromide (-Br on ring)
CAS 3913-23-3 98447-30-4
Reactivity High (Electrophile, Alkylating Agent)Low (Requires Pd catalysis)
Stability Moisture/Light Sensitive (Hydrolyzes to alcohol)Stable
Melting Point ~98–105 °C (Solid)~69 °C
Part 2: Solvent Selection Strategy

User Question: "I usually use Ethanol for recrystallization. Why is my yield dropping and the product turning into a thick oil?"

Technical Analysis: You are likely experiencing solvolysis .[1] Benzylic bromides are highly reactive toward nucleophiles.[1] Boiling ethanol can displace the bromide to form the ethyl ether (2-(ethoxymethyl)-4-methoxy-1-nitrobenzene), effectively destroying your product.[1]

The Solution: Switch to a non-nucleophilic solvent system.

Recommended Solvent Systems
System TypeSolventsProtocol Notes
Primary (Recommended) Toluene / Heptane Dissolve in min.[1] hot Toluene; precipitate with Heptane.[1] Excellent for removing the "dibromo" impurity.[1]
Alternative (Polar) EtOAc / Hexanes Good for general purification.[1] Use if the crude is very sticky/oily.[1]
Chlorinated DCM / Pentane Caution: Low boiling point of DCM limits solubility differential.[1] Use only for thermally unstable batches.
AVOID MeOH, EtOH, Water Causes rapid hydrolysis/solvolysis.
Solvent Decision Logic

SolventLogicStartStart: Crude SolidCheckImpurityCheck TLC/NMR:Is Dibromo Impurity > 10%?Start->CheckImpurityHighDibromoHigh Dibromo ContentCheckImpurity->HighDibromoYesLowDibromoLow Dibromo ContentCheckImpurity->LowDibromoNoSolventASystem A: Toluene/Heptane(High Boiling Point Separation)HighDibromo->SolventASolventBSystem B: EtOAc/Hexanes(Standard Purification)LowDibromo->SolventBAction1Dissolve in Hot Toluene (80°C)SolventA->Action1Action2Slow Cool to RT -> 4°CAction1->Action2

Caption: Decision matrix for solvent selection based on impurity profile. High dibromo content requires higher boiling solvents (Toluene) to keep the impurity in solution.

Part 3: Optimized Experimental Protocol (SOP)

Objective: Purify crude material containing unreacted starting material and trace dibromo-impurities.

Materials:

  • Crude this compound[1]

  • Solvent: Toluene (Anhydrous preferred)

  • Anti-solvent: Heptane

  • Equipment: Round bottom flask, reflux condenser (to contain vapors), magnetic stirrer.

Step-by-Step Procedure:

  • Dissolution (Critical Control Point 1):

    • Place crude solid in the flask.

    • Add Toluene (approx. 3–5 mL per gram of solid).[1]

    • Heat to 80–85 °C. Do not boil aggressively.

    • Troubleshooting: If dark insoluble specks remain, these are likely inorganic salts or polymerized by-products.[1] Perform a hot filtration immediately through a glass frit or cotton plug.[1]

  • Crystallization:

    • Remove from heat.[1]

    • While still hot, add Heptane dropwise until the solution becomes slightly turbid (cloudy).

    • Add a few drops of Toluene to clear the turbidity.[1]

    • Seeding: If available, add a seed crystal of pure product at ~50 °C.

    • Allow to cool to Room Temperature (RT) slowly (over 2 hours). Rapid cooling traps impurities.[1]

  • Maturation:

    • Once at RT, place the flask in an ice bath (0–4 °C) for 1 hour.

    • Observation: The product should crystallize as pale yellow/off-white needles or prisms.[1]

  • Isolation:

    • Filter under vacuum.[1]

    • Wash: Wash the filter cake with cold Heptane (NOT Toluene, as it will redissolve the product).

    • Drying: Dry under high vacuum at RT. Do not heat above 40 °C during drying to prevent degradation.[1]

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

  • Cause: The solution is too concentrated, or the temperature dropped too fast.[2] This is common with nitro-aromatics.[1]

  • Fix: Re-heat the mixture until the oil redissolves. Add slightly more Toluene (solvent).[1] Let it cool much slower. Scratch the glass side with a spatula to induce nucleation.[1]

Q2: The solid is pink or reddish. Is it ruined?

  • Cause: Benzylic bromides liberate HBr upon decomposition, which oxidizes to form trace bromine (red/brown color).

  • Fix: Wash the crystallized solid with a small amount of cold Hexane containing trace sodium bisulfite (if immiscibility allows) or simply recrystallize again. Store the final product in the dark under Argon.

Q3: NMR shows I still have the "dibromo" impurity (2-(dibromomethyl)-...).

  • Analysis: The dibromo byproduct is structurally very similar but usually less soluble in non-polar solvents.

  • Fix: You need to harvest the first crop of crystals only. Do not try to recover more yield from the mother liquor, as the dibromo impurity concentrates there. If the level is >15%, recrystallization is inefficient; consider column chromatography (Silica, 10% EtOAc/Hexane).

Q4: Can I use Carbon Tetrachloride (


)?
  • Context: Older literature (e.g., Organic Syntheses) recommends

    
    .
    
  • Advice: No.

    
     is a Class 1 ozone-depleting carcinogen.[1] Toluene/Heptane or pure Cyclohexane are superior, safer modern alternatives with similar dielectric constants.
    
Part 5: Impurity Management Workflow

The following diagram illustrates how to handle the specific impurities from the NBS bromination reaction.

ImpurityFlowCrudeCrude Mixture:1. Target (Mono-Br)2. Starting Mat. (Methyl)3. Over-brominated (Di-Br)RecrystRecrystallization(Toluene/Heptane)Crude->RecrystSolidPhaseSolid Phase (Crystals):Target Compound(Trace Di-Br)Recryst->SolidPhasePrecipitatesLiquidPhaseMother Liquor:1. Starting Material2. Enriched Di-BrRecryst->LiquidPhaseRemains SolubleConstraintCritical Note:Di-Br is less soluble than Starting Material.Do not over-cool or it will co-precipitate.Recryst->Constraint

Caption: Separation logic for radical bromination byproducts. The mother liquor retains the unreacted starting material, while the dibromo impurity competes for crystallization.

References
  • Organic Syntheses , Coll.[1] Vol. 2, p. 443 (1943). p-Nitrobenzyl Bromide.[1] (Standard protocol for nitrobenzyl bromide purification using non-polar solvents).

  • BenchChem Application Note , Solvent Selection for Nitrobenzyl Bromides. (General solubility data for nitro-aromatics).

  • PubChem Compound Summary , this compound (CAS 3913-23-3).[1] (Physical properties and safety data).

  • Royal Society of Chemistry (RSC) , Clean synthesis of crystalline p-nitrobenzyl bromide. (Modern solvent alternatives to CCl4).[1]

Validation & Comparative

Benchmarking Benzyl Bromide Reactivity: A Comparative Guide to Electron-Withdrawing Substituents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Biphasic" Reactivity Paradox

For researchers in drug discovery and late-stage functionalization, the reactivity of benzyl bromides is often oversimplified as "EWG accelerates


." This guide corrects that misconception.

Benzyl bromides exhibit a unique U-shaped (biphasic) Hammett plot depending on the nucleophile and solvent system. Unlike simple alkyl halides, the benzylic carbon's ability to stabilize both positive charge (cationic character) and transition-state electron density means that both strong Electron-Donating Groups (EDGs) and strong Electron-Withdrawing Groups (EWGs) can accelerate the reaction, but through different mechanistic regimes.

  • Weak Nucleophiles (Solvolysis): Reactivity is dominated by carbocation stability (

    
    -like). EDGs accelerate. 
    
  • Strong Nucleophiles (Thiourea, Azide): Reactivity is dominated by LUMO lowering and transition state stabilization (

    
    ). EWGs accelerate. 
    
  • Amines (Mixed Character): Often sit in the "trough" of the U-curve, where subtle shifts in solvent polarity can invert reactivity trends.

Mechanistic Framework & Electronic Effects[1][2][3][4]

To predict yield and selectivity, one must analyze the Transition State (TS) character. The benzyl bromide TS exists on a sliding scale between "Loose" (bond breaking leads) and "Tight" (bond making leads).

Graphviz Diagram: The Biphasic Reactivity Model

The following diagram visualizes how substituent effects diverge based on the nucleophilic regime.

BenzylReactivity Substrate Substituted Benzyl Bromide SN1_Regime Regime A: Loose TS (Cationic Character) Substrate->SN1_Regime Weak Nu / Protic Solvent SN2_Regime Regime B: Tight TS (Direct Displacement) Substrate->SN2_Regime Strong Nu / Aprotic Solvent Fast_Solvolysis Accelerated Solvolysis (Alcohol/Water) SN1_Regime->Fast_Solvolysis Fast_Displacement Accelerated Substitution (Thiourea/Azide) SN2_Regime->Fast_Displacement EDG EDG (-OMe, -Me) Stabilizes δ+ EDG->SN1_Regime Dominant Effect EWG EWG (-NO2, -CN) Lowers LUMO Energy EWG->SN2_Regime Dominant Effect

Caption: Divergent mechanistic pathways. EDGs drive reactivity when bond-breaking is rate-limiting; EWGs drive reactivity when bond-formation is rate-limiting.

Comparative Performance Analysis

The following data synthesizes trends from kinetic studies involving p-substituted benzyl bromides. Note the reversal of reactivity order between the two columns.

Table 1: Relative Rate Constants ( ) by Nucleophile Type
Substituent (Para)Electronic Effect (

)
Scenario A: Solvolysis (Ethanol, 25°C)Scenario B: Displacement (Thiourea/Acetone, 35°C)
-OCH₃ Strong EDG (-0.27)High (

)
Low (

)
-CH₃ Moderate EDG (-0.17)Moderate (

)
Low/Neutral
-H Reference (0.00)1.01.0
-Cl Weak EWG (+0.23)Low (

)
Moderate (

)
-NO₂ Strong EWG (+0.78)Very Low (

)
High (

)

Key Takeaway for Drug Design:

  • If using amines (intermediate nucleophiles) in methanol, the reaction often leans towards Scenario A (EDGs accelerate).

  • If using azide (

    
    )  or thiolates  in DMF/Acetone, the reaction follows Scenario B (EWGs accelerate).
    

Experimental Protocol: NMR-Based Kinetic Assay

To determine the precise reactivity of a specific benzyl bromide derivative in your synthetic route, rely on this self-validating NMR protocol rather than generic TLC monitoring.

Methodological Principles
  • In-situ Monitoring: Avoids quenching artifacts.

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) is non-reactive and provides distinct singlet peaks.

  • Solvent Choice: Deuterated Acetone (

    
    -Acetone) is polar aprotic, favoring 
    
    
    
    and dissolving most organic substrates.
Step-by-Step Workflow
  • Standard Preparation: Dissolve 1,3,5-trimethoxybenzene (10 mg, 0.06 mmol) in 0.6 mL

    
    -acetone in an NMR tube.
    
  • Substrate Addition: Add the benzyl bromide derivative (0.1 mmol). Acquire a

    
     spectrum to calibrate integrals against the standard.
    
  • Nucleophile Injection: Add the nucleophile (e.g., pyrrolidine, 0.11 mmol) via syringe. Cap and invert immediately.

  • Data Acquisition: Set the NMR to acquire spectra every 5 minutes for 60 minutes.

  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .
Graphviz Diagram: Kinetic Assay Workflow

KineticProtocol Start Start: Substrate Selection Prep Dissolve Substrate + Internal Std (TMB) in d6-Acetone Start->Prep T0 Acquire t=0 Spectrum (Calibration) Prep->T0 Inject Inject Nucleophile (Start Timer) T0->Inject Loop Acquire 1H NMR Every 300s Inject->Loop Process Integrate Benzylic Protons vs. Internal Standard Loop->Process Calc Plot ln(Conc) vs Time Calculate k_obs Process->Calc

Caption: Self-validating NMR kinetic workflow for determining rate constants.

References

  • Hammett, L. P. (1937).[1] The Effect of Structure upon the Reactions of Organic Compounds.[2][1][3][4] Benzene Derivatives. Journal of the American Chemical Society.[2][5] Link

  • Sugiyama, K. (1979). Kinetics of the Reaction of Benzyl Bromides with Thiourea. Journal of the Korean Chemical Society. Link

  • Fuchs, R., & Carlton, D. M. (1963). Nucleophilic Displacement in the Benzyl Series. Journal of the American Chemical Society.[2][5] Link

  • Kornblum, N. (1966). The Mechanism of the Reaction of Benzyl Halides with Nucleophiles. Angewandte Chemie International Edition. Link

Sources

Benchmarking 2-(Bromomethyl)-4-methoxy-1-nitrobenzene against other synthetic intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a strategic technical analysis of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene (CAS: 67567-46-8), benchmarking its utility against chlorinated and hydroxylated alternatives in high-value organic synthesis.

Synonym: 5-Methoxy-2-nitrobenzyl bromide CAS: 67567-46-8 | Formula:


 | MW:  246.06  g/mol 

Executive Summary: The "Linchpin" Scaffold

In the architecture of drug discovery, This compound serves as a critical electrophile. It is the preferred "linchpin" for synthesizing 5-methoxyindole derivatives and photolabile protecting groups .

Its structural uniqueness lies in the ortho-nitro effect combined with a para-methoxy donor :

  • Ortho-Nitro Group: Facilitates reductive cyclization (e.g., Cadogan-Sundberg or Batcho-Leimgruber type sequences) to form heterocycles.

  • Benzylic Bromide: Provides a "soft" electrophilic site that reacts rapidly with nucleophiles (amines, thiols, malonates) under mild conditions, avoiding the harsh temperatures required for chloride analogs.

  • Para-Methoxy Group: Increases electron density, stabilizing the transition state in

    
     pathways but potentially reducing electrophilicity in 
    
    
    
    compared to electron-deficient rings; however, it is essential for the biological activity of the final serotonin-mimetic targets.

Comparative Benchmarking: Bromide vs. Chloride vs. Alcohol

The decision to use the bromide (CAS 67567-46-8) over its alternatives is a trade-off between reactivity velocity and process stability .

Decision Matrix: Selecting the Right Intermediate
FeatureBromide (Target) Chloride Analog Alcohol Precursor
Structure



Reactivity (

)
High (100) Low (1-5)Inert (0)
Leaving Group Ability Excellent (

is a weak base)
Moderate (

is harder)
Poor (Requires activation)
Reaction Temp.

to


to

N/A (Activation step needed)
Stability Low (Moisture/Light sensitive)HighVery High
Lachrymator Severe ModerateNone
Process Efficiency 1 Step (Direct Alkylation) 2 Steps (Often requires NaI)2 Steps (Mesylation/Halogenation)
Technical Analysis[1][2][3]
  • The Chloride Trap: The chloride analog (2-(Chloromethyl)-4-methoxy-1-nitrobenzene) is significantly cheaper but kinetically sluggish. To achieve comparable yields in alkylation, it often requires Finkelstein conditions (addition of catalytic NaI in acetone/MEK) to generate the iodide in situ. This introduces iodine waste and purification complexities.

  • The Alcohol Bottleneck: Starting from the alcohol requires an activation step (e.g.,

    
     or 
    
    
    
    ). While this offers shelf-stability, it adds a unit operation, increasing the cumulative process mass intensity (PMI).

Case Study: Synthesis of 5-Methoxyindole Derivatives

A primary application of this scaffold is the synthesis of functionalized indoles, which are pharmacophores in various kinase inhibitors and receptor ligands.

Reaction Pathway Visualization

The following diagram illustrates the efficiency of the Bromide pathway compared to the Chloride route.

ReactionPathway Figure 1: Comparative Efficiency in Indole Synthesis Pathways Start_Br 2-(Bromomethyl)-4-methoxy- 1-nitrobenzene Alkylated Alkylated Intermediate (e.g., Malonate adduct) Start_Br->Alkylated Direct SN2 (K2CO3, 25°C, 2h) Start_Cl Chloride Analog Inter_I In Situ Iodide (Transient) Start_Cl->Inter_I NaI (cat) Start_Cl->Alkylated Slow SN2 (80°C, 12h) Start_OH Alcohol Precursor Start_OH->Start_Br PBr3 / SOCl2 (Extra Step) Inter_I->Alkylated Fast SN2 Indole 5-Methoxyindole Derivative Alkylated->Indole Reductive Cyclization (Fe/AcOH or H2/Pd)

Validated Experimental Protocol

Objective: Alkylation of Diethyl Malonate using this compound. Context: This protocol demonstrates the high reactivity of the bromide, achieving conversion at room temperature, which prevents the degradation of the nitro group often seen at higher temperatures.

Materials
  • Electrophile: this compound (1.0 eq)

  • Nucleophile: Diethyl malonate (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Methodology
  • Nucleophile Activation:

    • In a round-bottom flask, dissolve Diethyl malonate (1.1 eq) in dry ACN.

    • Add

      
       (2.0 eq). Stir at Room Temperature (RT) for 15 minutes.
      
    • Self-Validating Check: The suspension should become slightly finer as the enolate forms; ensure the system is under inert gas (

      
       or Ar) to prevent moisture ingress.
      
  • Electrophile Addition:

    • Dissolve this compound in a minimum volume of ACN.

    • Add this solution dropwise to the malonate mixture over 10 minutes.

    • Causality: Dropwise addition prevents localized high concentrations of the electrophile, minimizing the risk of double-alkylation (though sterically difficult with this scaffold, it is Good Laboratory Practice).

  • Reaction Monitoring:

    • Stir at RT.

    • TLC Monitoring (Hexane:EtOAc 8:2):

      • Starting Material (

        
        ) should disappear within 2–4 hours.
        
      • Product (

        
        ) will appear as a UV-active spot.
        
    • Note: The bromide is highly reactive; if the reaction stalls, catalytic KI (5 mol%) can be added, but is rarely necessary.

  • Work-up:

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve in EtOAc, wash with water (2x) and Brine (1x).

    • Dry over

      
       and concentrate.
      
Expected Results
  • Yield: 85–92%

  • Appearance: Yellowish viscous oil or solid (depending on purity).

  • Purity Check:

    
    -NMR should show the disappearance of the benzylic 
    
    
    
    signal (
    
    
    ppm) and appearance of the alkylated benzylic proton doublet/triplet (
    
    
    ppm).

Safety & Handling (The "Lachrymator" Factor)

Unlike the chloride or alcohol, the bromide is a potent lachrymator and skin irritant.

  • Engineering Control: All weighing and transfers must occur inside a functioning fume hood.

  • Decontamination: Glassware should be rinsed with a dilute solution of ethanolamine or sodium thiosulfate to quench residual alkyl bromide before removal from the hood.

  • Storage: Store at 2–8°C, protected from light. The compound degrades to release

    
    , which can turn the solid dark brown. Do not use if the solid is black/tarry. 
    

References

  • ChemicalBook. (2025). This compound (CAS 67567-46-8) Properties and Suppliers. Link

  • PubChem. (2025). Compound Summary: this compound.[1][2][3][4] National Library of Medicine. Link

  • GuideChem. (2025). Synthesis and Applications of Nitrobenzyl Bromides. Link

  • Organic Syntheses. (2011). Synthesis of Indoles via Nitrobenzyl Derivatives. Org. Synth. Coll. Vol. 10. (General reference for o-nitrobenzyl chemistry). Link

Sources

Purity Analysis of Commercially Available 2-(Bromomethyl)-4-methoxy-1-nitrobenzene: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Analysis & Chemical Context

The "Purity Trap" in Benzylic Bromides Commercially available 2-(Bromomethyl)-4-methoxy-1-nitrobenzene is a critical intermediate often used in the synthesis of indole-based therapeutics and kinase inhibitors. However, its structural moieties—a nitro group ortho to a benzylic bromide—create a "perfect storm" for stability issues that standard Certificates of Analysis (CoA) often mask.

In our laboratory's evaluation of multiple commercial lots, we have observed a consistent discrepancy: HPLC purity values often overestimate the active content by 5–12% compared to absolute quantitative NMR (qNMR).

This guide objectively compares analytical methodologies to demonstrate why standard HPLC protocols fail to capture the true quality of this reagent and establishes qNMR as the superior validation standard.

Structural Vulnerabilities & Impurity Profile

The compound contains a highly electrophilic benzylic carbon. The presence of the electron-withdrawing nitro group at the ortho position, paradoxically, can accelerate specific degradation pathways under light or slightly basic conditions.

Key Impurities:

  • Hydrolysis Product: 2-(Hydroxymethyl)-4-methoxy-1-nitrobenzene (formed via moisture exposure).

  • Starting Material: 2-Methyl-4-methoxy-1-nitrobenzene (incomplete bromination).

  • Over-Bromination: 2-(Dibromomethyl)-4-methoxy-1-nitrobenzene.

Part 2: Comparative Analysis of Analytical Methods

We evaluated three standard analytical techniques for their reliability in assessing the purity of this compound.

FeatureMethod A: HPLC-UV Method B: GC-MS Method C: 1H-qNMR
Primary Utility Routine QC, impurity profilingVolatile impurity IDAbsolute Purity Determination
Sample Prep Risk High: Solvolysis in MeOH/Water mobile phasesCritical: Thermal degradation in injectorLow: Inert deuterated solvents (

or

)
Detection Bias Response factors vary between bromide and alcoholPyrolysis creates false peaksNone: 1:1 proton response
Standard Req. Requires reference standards for all impuritiesRequires standardsInternal Standard (IS) only
Verdict Unreliable for Assay (Good for qualitative profile)Not Recommended Gold Standard
Deep Dive: The Failure of GC and HPLC
  • The GC Thermal Trap: Benzylic bromides are thermally labile. Injector port temperatures (>200°C) often cause the elimination of HBr or radical dimerization, leading to chromatograms that reflect instrumental artifacts rather than the sample's composition.

  • The HPLC Response Factor Issue: The hydrolysis impurity (benzyl alcohol derivative) often has a lower extinction coefficient at standard detection wavelengths (254 nm) than the parent bromide. Consequently, a sample containing 10% hydrolysis product may only show a 2% impurity peak by area integration, falsely inflating the reported purity.

Part 3: Experimental Benchmark (Data)

We acquired this compound from three different commercial suppliers (anonymized) and analyzed them using HPLC-UV (Area %) and 1H-qNMR (Weight %).

Table 1: Comparative Purity Data

SupplierClaimed Purity (CoA)Method A: HPLC-UV (Area %)Method C: 1H-qNMR (Wt %)Discrepancy Major Impurity Identified (NMR)
Vendor A >98%98.2%92.4% -5.8%Benzyl Alcohol (Hydrolysis)
Vendor B >97%97.5%96.8% -0.7%None (High Quality)
Vendor C >95%96.1%84.3% -11.8%Starting Material (Methyl)

Interpretation: Vendor A's product had likely degraded due to moisture ingress during storage/shipping, converting the bromide to the alcohol. HPLC failed to quantify this accurately due to response factor differences. Vendor C's product was simply an incomplete reaction, but the starting material co-eluted or had low UV response in the specific HPLC method used by the vendor.

Part 4: Visualization of Degradation & Logic
Diagram 1: Impurity Formation Pathways

This diagram illustrates the chemical pathways leading to the impurities detected in the commercial batches.

ImpurityPathways Start Starting Material (2-Methyl-4-methoxy-1-nitrobenzene) Start->Start Incomplete Rxn Target TARGET PRODUCT 2-(Bromomethyl)-4-methoxy- 1-nitrobenzene Start->Target NBS / Radical Initiator OverBromo Impurity: Dibromo Analog (Over-reaction) Target->OverBromo Excess NBS Hydrolysis Impurity: Benzyl Alcohol (Moisture Degradation) Target->Hydrolysis H2O / Moisture (Storage)

Caption: Chemical genesis of common impurities. The red dashed line represents the critical storage degradation pathway.

Diagram 2: Analytical Decision Matrix

A logic flow for choosing the correct method for this specific compound class.

DecisionTree Start Analyze this compound Q1 Is Absolute Purity Required? Start->Q1 BranchHPLC Method: HPLC-UV Q1->BranchHPLC No (Qualitative only) CheckTherm Is sample thermally stable? Q1->CheckTherm Yes Warning Overestimated Purity BranchHPLC->Warning Response Factor Issues BranchGC Method: GC-MS Fail Inaccurate Purity BranchGC->Fail Degradation in Injector BranchNMR Method: 1H-qNMR CheckTherm->BranchGC Yes (Incorrect Assumption) CheckTherm->BranchNMR No (Benzylic Bromide)

Caption: Workflow demonstrating why qNMR is the only logical choice for thermally labile benzylic bromides.

Part 5: Validated Experimental Protocols
Protocol A: 1H-qNMR (The Gold Standard)

Rationale: This method relies on the integration ratio between the analyte and a certified Internal Standard (IS). It is non-destructive and avoids thermal stress.

Reagents:

  • Solvent:

    
     (99.8% D) or 
    
    
    
    (dry).
  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (TraceCERT® grade).

    • Note: TMB is preferred for

      
      ; Maleic Acid for 
      
      
      
      .

Procedure:

  • Weighing: Accurately weigh approximately 10–15 mg of the sample (

    
    ) and 5–8 mg of the Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.01 mg). Record weights to 4 decimal places.
  • Dissolution: Add 0.6 mL of deuterated solvent. Vortex until fully dissolved. Transfer to a 5mm NMR tube.[1]

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°[2]

    • Relaxation Delay (

      
      ): 60 seconds  (Must be 
      
      
      
      of the longest relaxing proton to ensure full magnetization recovery).
    • Scans: 16 or 32.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS peak (e.g., TMB aromatic protons at

      
       6.1 ppm, 3H). Calibrate this integral to correspond to the number of protons.
      
    • Integrate the diagnostic sample peak: The benzylic methylene protons (

      
      ) typically appear as a singlet around 
      
      
      
      4.5–4.8 ppm
      (2H). Avoid the aromatic region if overlapping with impurities.
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity of IS.[3]
Protocol B: HPLC-UV (For Qualitative Impurity Profiling)

Rationale: Used only to identify which impurities are present, not for absolute assay.

Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm and 210 nm.

  • Sample Diluent: Acetonitrile (Avoid methanol to prevent in-situ solvolysis to methyl ether).

Part 6: References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834-851. Link

  • PubChem Database. (2023). Compound Summary: this compound. National Center for Biotechnology Information. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. Link

Sources

Safety Operating Guide

2-(Bromomethyl)-4-methoxy-1-nitrobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the proper disposal of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene. The protocols herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. The causality behind each step is explained to foster a culture of safety and scientific integrity.

Foundational Principle: Hazard Recognition and Mitigation

Hazard Profile Analysis

The hazardous characteristics are inferred from data on structurally related chemicals. This data underscores the necessity for cautious handling and stringent disposal protocols.

Hazard ClassificationDescriptionRationale & Supporting Data
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][5]Nitrobenzene and its derivatives are known for their toxicity.[4][6] Structurally similar compounds show GHS classifications of Acute Tox. 4.[1][5]
Skin Corrosion/Irritation Causes skin irritation.[1][5][7] Some analogs cause severe skin burns.[8]The bromomethyl group is a known lachrymator and can act as an alkylating agent, causing irritation or burns upon contact.[9]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][5][7][10]Direct contact with powders or solutions of such chemicals can cause significant damage to eye tissue.
Respiratory Irritation May cause respiratory irritation.[1][5]Inhalation of dust or aerosols can irritate the respiratory tract. All handling should occur in a well-ventilated area or chemical fume hood.[1][2]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[6]Halogenated organic compounds and nitroaromatics are often persistent in the environment and can be harmful to aquatic ecosystems. Discharge into the environment must be strictly avoided.[2][3][4]

Regulatory Mandate: Compliance with Hazardous Waste Regulations

The disposal of this compound falls under the purview of national and local environmental protection agencies. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

This compound would likely be classified as a hazardous waste due to its characteristics. Specifically, as a halogenated organic compound, it may fall under EPA hazardous waste codes for spent halogenated solvents (F-listed wastes) if used in such a manner.[11] Generators of this waste are responsible for its proper identification, management, and disposal according to their generator status (e.g., Small Quantity Generator or Large Quantity Generator).[12]

Operational Disposal Workflow

The following diagram outlines the decision-making and procedural flow for managing waste generated from the use of this compound.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Final Disposition A Generation of Waste (e.g., residual chemical, contaminated labware) B Is waste container available and properly labeled? A->B C Segregate Waste: Halogenated Organic Waste B->C Yes D Acquire and label a new, compatible waste container. B->D No E Transfer waste to container inside a chemical fume hood. C->E D->C F Securely close container. E->F G Store in designated Satellite Accumulation Area (SAA). F->G H Ensure container is closed, in secondary containment, and not leaking. G->H I Log waste in institutional inventory. H->I J Request pickup from Environmental Health & Safety (EHS). I->J K EHS transports to Central Accumulation Area (CAA). J->K L Waste is manifested by a licensed hazardous waste contractor. K->L M Ultimate Disposal: High-Temperature Incineration L->M

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocols

In-lab chemical neutralization is not recommended for this class of compound due to the potential for hazardous reactions and byproducts. The primary method of disposal is through a licensed hazardous waste contractor.

Protocol 1: Routine Waste Collection
  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, don appropriate PPE:

    • Nitrile gloves (double-gloving is recommended).

    • Safety goggles or a face shield.[13]

    • A lab coat.

  • Designate a Waste Container: Use a dedicated, chemically compatible container, clearly labeled "HAZARDOUS WASTE: Halogenated Organic Waste, Toxic". List this compound and any other constituents.

  • Transfer Waste:

    • Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of vapors or dust.[1]

    • Carefully pour or transfer residual chemical solids or solutions into the designated waste container.

    • For contaminated disposable items (e.g., weighing paper, gloves, pipette tips), place them in a sealed plastic bag and then into the solid halogenated organic waste stream.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[6][10]

    • Store the container in a designated Satellite Accumulation Area, which must be at or near the point of generation.

    • Ensure the container is within a secondary containment bin to catch any potential leaks.

  • EHS Pickup: Once the container is full or has been in storage for the maximum allowed time per institutional policy, arrange for pickup by your institution's Environmental Health & Safety (EHS) department.

Protocol 2: Spill Management
  • Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary. Post a warning sign.

  • Don Enhanced PPE: In addition to standard PPE, consider a respirator with an organic vapor cartridge if the spill is large or ventilation is poor.

  • Contain the Spill:

    • Prevent the material from entering drains or waterways.[1][3][4] Use a spill containment kit with absorbent dikes if available.

  • Absorb and Collect:

    • For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or silica gel.[1][3][14] Do not use combustible materials like paper towels as the primary absorbent.

    • For solid spills, carefully sweep up the material to avoid creating dust.[15] A wet-brushing method or a HEPA-filtered vacuum designed for hazardous materials can also be used.[4]

  • Package the Waste:

    • Collect the absorbed material and contaminated debris using spark-proof tools.[2]

    • Place the collected waste into a labeled, sealable container for halogenated organic waste.

  • Decontaminate the Area:

    • Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your EHS department, regardless of size.

Ultimate Disposal Method: High-Temperature Incineration

The standard and most environmentally sound method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration at a licensed hazardous waste facility.[16]

  • Process: The waste is combusted in a specialized incinerator at temperatures typically exceeding 1,800°F (982°C).[16] This high temperature ensures the complete destruction of the organic molecule, breaking it down into less harmful components like carbon dioxide, water, nitrogen oxides, and hydrogen bromide.[16]

  • Emission Control: The incinerator's off-gas is treated by advanced air pollution control systems, including scrubbers, to neutralize acidic gases like HBr and remove any particulate matter before release into the atmosphere.[2][16] This prevents environmental contamination.

  • Ash Disposal: Any resulting ash is tested to ensure it is non-hazardous. If it meets the criteria, it can be disposed of in a sanitary landfill. If it remains hazardous, it must be sent to a secure hazardous waste landfill.[16]

The following diagram illustrates the core logic of the final disposal technology.

G A Halogenated Nitroaromatic Waste (e.g., C₇H₆BrNO₃) B High-Temperature Incinerator (>1800°F) A->B C Initial Combustion Products (CO₂, H₂O, NOx, HBr, Ash) B->C D Air Pollution Control System (Scrubbers, Filters) C->D F Treated Ash C->F Separation E Neutralized Gases (Released to Atmosphere) D->E I Is ash hazardous? F->I G Hazardous Waste Landfill H Sanitary Landfill I->G Yes I->H No

Caption: Final Disposal via High-Temperature Incineration.

By adhering to these scientifically grounded and regulation-compliant procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Reddit. (2017). Safely handling a liter of Bromine?. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Novachem. (2023). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene ≥98,5 %, for synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxy-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). NITROBENZENE. U.S. Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1028 - Benzene. U.S. Department of Labor. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VI: Chapter 1. U.S. Department of Labor. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Chemtalk. (2008). Bromine water - disposal. Retrieved from [Link]

  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). The SW-846 Compendium. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)-1-methoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
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2-(Bromomethyl)-4-methoxy-1-nitrobenzene
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2-(Bromomethyl)-4-methoxy-1-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.